Technical Documentation Center

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

Core Science & Biosynthesis

Foundational

The Biological Function of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) in Marine Bacteria

An In-Depth Technical Guide on Quorum Sensing, Benthic-Pelagic Transitions, and Experimental Methodologies Executive Summary In the highly competitive and nutrient-variable marine environment, bacteria must dynamically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Quorum Sensing, Benthic-Pelagic Transitions, and Experimental Methodologies

Executive Summary

In the highly competitive and nutrient-variable marine environment, bacteria must dynamically alternate between sessile (biofilm-associated) and planktonic (free-swimming) lifestyles. This behavioral shift is tightly regulated by Quorum Sensing (QS), a density-dependent communication system. N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) —a long-chain acyl-homoserine lactone (AHL)—serves as a master regulatory autoinducer in several key marine bacterial clades, most notably within the Rhodobacteraceae family and the Roseobacter clade [1].

As a Senior Application Scientist, understanding the mechanistic role of C14:1-HSL is critical for researchers developing anti-biofouling technologies, quorum-quenching therapeutics, and engineered marine microbiomes. This guide dissects the biological function of C14:1-HSL, the causality behind its signaling pathways, and the self-validating experimental protocols required to quantify and manipulate its effects.

Molecular Identity and the Benthic-Pelagic Transition

C14:1-HSL (Molecular Formula: C18H31NO3, m/z: 309.45) consists of a homoserine lactone ring linked via an amide bond to a 14-carbon fatty acyl chain featuring a cis-double bond at the 9th position.

In marine ecosystems, bacteria frequently colonize nutrient-rich microenvironments such as marine snow, sponge surfaces, and algal fronds (the phycosphere). As the bacterial population density increases on these surfaces, C14:1-HSL is continuously synthesized by a LuxI-type synthase (e.g., CerI in Rhodobacter sphaeroides) and accumulates in the local extracellular space [1].

The Biological Imperative: Dispersal

The primary biological function of C14:1-HSL is to trigger the benthic-pelagic transition . When C14:1-HSL reaches a critical threshold concentration, it binds to its cognate cytoplasmic LuxR-type receptor (e.g., CerR). This activated dimer acts as a transcription factor that orchestrates a massive phenotypic shift:

  • Repression of Exopolysaccharide (EPS) Biosynthesis: The signaling complex downregulates genes responsible for EPS production, effectively halting flocculation and biofilm maturation [4].

  • Activation of Flagellar Motility: The complex upregulates operons responsible for flagellar assembly and chemotaxis [2].

Causality Insight: Why evolve this specific switch? In a dense biofilm, local nutrients eventually deplete, and toxic metabolites accumulate. C14:1-HSL acts as an "overcrowding distress signal," instructing the population to stop adhering to the current surface, build flagella, and disperse into the pelagic zone to colonize new, nutrient-rich niches.

Mechanistic Pathway of C14:1-HSL Signaling

The regulatory logic of C14:1-HSL relies on a highly sensitive autoinduction loop coupled with bifurcated downstream targeting.

QS_Pathway Synthase LuxI Homolog (e.g., CerI) [AHL Synthase] AHL C14:1-HSL [Autoinducer] Synthase->AHL Synthesizes Receptor LuxR Homolog (e.g., CerR) [Cytoplasmic Receptor] AHL->Receptor Binds at high cell density Complex CerR-C14:1-HSL Dimer [Active Transcription Factor] Receptor->Complex Dimerization Promoter Target Promoters (lux box motifs) Complex->Promoter Binds DNA Promoter->Synthase Autoinduction Loop Motility Upregulation: Flagellar Biosynthesis Promoter->Motility Activates Biofilm Downregulation: EPS Biosynthesis & Flocculation Promoter->Biofilm Represses

Figure 1: LuxI/LuxR Quorum Sensing pathway mediating motility and biofilm repression via C14:1-HSL.

Quantitative Data: Phenotypic Regulation Across Marine Species

Different marine clades utilize C14:1-HSL (and its hydroxylated derivatives) to achieve similar ecological goals. The table below summarizes the quantitative and phenotypic impacts across key marine species.

Bacterial SpeciesAHL Variant ProducedTarget Phenotype RegulatedBiological ConsequenceSource
Rhodobacter sphaeroidesC14:1-HSLRepresses EPS & flocculationPromotes planktonic lifestyle[1]
Ruegeria sp. KLH113-OH-C14:1-HSLActivates flagella, inhibits biofilmDispersal from marine sponge host[2]
Rhizobium oryzihabitansC14:1-HSLRegulates EPS cleavage & biofilmPlant-microbe symbiotic adaptation[3]
Strain MOLA 401C14:1-HSL (among others)Density-dependent synchronizationAdaptation to planktonic marine life[4]

Experimental Protocols: A Self-Validating System

To rigorously study the biological function of C14:1-HSL, researchers must employ self-validating experimental designs. Relying solely on biosensor strains (e.g., C. violaceum CV026) is insufficient, as they often lack sensitivity to long-chain unsaturated AHLs. The following protocols integrate definitive analytical chemistry with genetic complementation to prove strict causality.

Protocol 1: Extraction and LC-MS/MS Quantification of C14:1-HSL

Causality Rationale: We utilize acidified ethyl acetate for extraction. At alkaline or neutral pH, the homoserine lactone ring is susceptible to hydrolysis (ring-opening), which destroys the biological activity and alters the mass-to-charge ratio. Acidification ensures the ring remains closed. Furthermore, we use Multiple Reaction Monitoring (MRM) in LC-MS/MS to target the transition from the parent ion to the m/z 102.1 fragment—the universal signature of the lactone ring.

  • Cultivation: Grow the marine bacterial strain (e.g., R. sphaeroides) in marine broth to late exponential phase (OD600 ~1.2), the peak phase for QS signal accumulation.

  • Harvesting: Centrifuge at 10,000 × g for 15 min at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane to obtain cell-free media.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate containing 0.1% formic acid to the cell-free supernatant. Shake vigorously for 10 minutes.

  • Phase Separation: Allow phases to separate. Collect the upper organic layer. Repeat the extraction twice to maximize yield.

  • Concentration: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of LC-MS grade methanol.

  • LC-MS/MS Analysis: Inject into a C18 reverse-phase column. Monitor the specific MRM transition for C14:1-HSL: [M+H]+ m/z 310.3 → 102.1 .

Protocol 2: Phenotypic Rescue Assay (Biofilm & Motility)

Causality Rationale: To prove that C14:1-HSL is the direct cause of biofilm repression and motility activation, we must observe the phenotype in a wild-type strain, observe the loss of the phenotype in a ΔluxI (synthase null) mutant, and successfully rescue the wild-type phenotype by adding exogenous, synthetic C14:1-HSL.

  • Strain Preparation: Prepare cultures of Wild-Type (WT) and a ΔluxI mutant strain.

  • Media Spiking: Prepare soft agar plates (0.3% agar for swimming motility) and 96-well PVC plates (for biofilm crystal violet assays). Spike the media with synthetic C14:1-HSL dissolved in DMSO at final concentrations of 0, 1, 5, and 10 µM. (Use DMSO alone as a vehicle control).

  • Inoculation & Incubation:

    • Motility: Stab-inoculate the center of the soft agar plates. Incubate at 28°C for 48 hours.

    • Biofilm: Inoculate 96-well plates at an initial OD600 of 0.05. Incubate statically at 28°C for 48 hours.

  • Quantification:

    • Motility: Measure the diameter of the swimming halo. The ΔluxI mutant should show restricted halos, which expand dose-dependently upon C14:1-HSL addition.

    • Biofilm: Wash wells, stain with 0.1% crystal violet, solubilize with 30% acetic acid, and read absorbance at OD590. The ΔluxI mutant should exhibit hyper-biofilm formation, which is repressed back to WT levels by exogenous C14:1-HSL.

Workflow Step1 1. Cultivation Wild-Type vs. ΔluxI Mutant (OD600 ~1.2) Step2 2. Extraction Acidified Ethyl Acetate (Preserves Lactone Ring) Step1->Step2 Step3 3. LC-MS/MS MRM: m/z 310.3 -> 102.1 (Quantification) Step2->Step3 Step4 4. Phenotypic Rescue Complementation with Synthetic C14:1-HSL Step3->Step4

Figure 2: Self-validating experimental workflow for C14:1-HSL extraction, quantification, and phenotypic rescue.

Implications for Drug Development and Bioengineering

Understanding the role of C14:1-HSL opens significant avenues for applied science:

  • Anti-Biofouling Technologies: Marine biofouling on ship hulls and submerged infrastructure is initiated by bacterial biofilms. By incorporating synthetic C14:1-HSL analogs into marine coatings, we can artificially signal local bacteria to remain in their planktonic state, preventing the initial stages of microfouling.

  • Quorum Quenching (QQ) Therapeutics: In pathogenic bacteria that use long-chain AHLs for virulence, engineered enzymes (like AHL lactonases or acylases) can be deployed to degrade these signals, effectively "blinding" the bacteria to their population density and preventing the expression of virulence factors.

References

  • Acyl-Homoserine Lactone Quorum Sensing in the Roseobacter Clade Source: National Institutes of Health (NIH) / PMC URL: [1]
  • A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation Source: National Institutes of Health (NIH) / PMC URL: [2]
  • Detection, Structural Elucidation, and Biological Effects of Diverse N-Acyl-homoserine Lactone Signaling Molecules in the Plant-Promoting Endophytic Bacterium Rhizobium oryzihabitans M15 Source: ACS Public
  • Large Diversity and Original Structures of Acyl-Homoserine Lactones in Strain MOLA 401, a Marine Rhodobacteraceae Bacterium Source: Frontiers in Microbiology URL:[4]
Exploratory

N-cis-Tetradec-9Z-enoyl-L-homoserine Lactone (C14-9Z-HSL) Signaling in Gram-Negative Bacteria: Mechanisms, Phenotypes, and Analytical Workflows

Executive Summary Quorum sensing (QS) is the fundamental mechanism by which bacterial populations coordinate gene expression in response to cell density. While short-chain N-acyl-homoserine lactones (AHLs) are extensivel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quorum sensing (QS) is the fundamental mechanism by which bacterial populations coordinate gene expression in response to cell density. While short-chain N-acyl-homoserine lactones (AHLs) are extensively documented, long-chain monounsaturated AHLs represent a specialized class of signaling molecules with profound implications for biofilm architecture, virulence, and trans-kingdom crosstalk. This whitepaper provides an in-depth technical analysis of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) . By dissecting its biosynthetic pathways, receptor dynamics, and physiological outputs across key Gram-negative species, this guide equips researchers and drug development professionals with the authoritative grounding and self-validating protocols required to target this pathway for antimicrobial and microbiome-modulating therapies.

Molecular Identity and Biological Context

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (often abbreviated as C14:1-HSL or C14-9Z-HSL) is a long-chain AHL signaling molecule[1]. Structurally, it consists of a homoserine lactone ring coupled to a 14-carbon fatty acid chain containing a single cis double bond at the 9-position. This specific structural motif governs its hydrophobicity, diffusion kinetics, and binding affinity to cognate LuxR-family transcriptional regulators.

Recent metabolomic and genomic studies have identified C14-9Z-HSL as a critical autoinducer in several distinct Gram-negative niches:

  • Environmental Biofilms: In Methylobacterium populi P-1M, an isolate from pink-pigmented household biofilms, C14-9Z-HSL is the predominant AHL synthesized by the MpoI synthase, directly dictating the physical structure and adhesion strength of the biofilm[2].

  • Mammalian Gut Microbiota: In the enteric pathogen Citrobacter rodentium, C14-9Z-HSL serves as a key autoinducer[3]. Crucially, it has been detected in the systemic circulation (sera and livers) of infected murine hosts, providing direct evidence of trans-kingdom signaling from the gut microbiome to host tissues[4].

  • Marine Pathogenesis: The bivalve pathogen Vibrio tasmaniensis LGP32 utilizes C14-9Z-HSL alongside other AHLs to coordinate pathogenic activities in marine environments[5].

Mechanistic Pathway: Synthesis and Reception

The C14-9Z-HSL signaling cascade follows the canonical LuxI/LuxR paradigm but is highly specialized for long-chain, unsaturated lipid moieties.

  • Biosynthesis: The AHL synthase (e.g., MpoI in M. populi) catalyzes the acylation of S-adenosyl-L-methionine (SAM) using a specific acyl carrier protein (cis-tetradec-9-enoyl-ACP) derived from the bacterial fatty acid biosynthesis pathway[6].

  • Diffusion: Due to its long hydrophobic tail, C14-9Z-HSL partitions heavily into cell membranes and may require active efflux systems or outer membrane vesicles (OMVs) for efficient extracellular dissemination.

  • Reception & Activation: Upon reaching a critical threshold concentration, C14-9Z-HSL binds to a cytoplasmic LuxR-type receptor (e.g., MpoR). This binding induces a conformational shift, stabilizing the receptor into an active dimer.

  • Transcriptional Control: The active receptor-AHL complex binds to conserved DNA motifs (lux box homologs) in the promoter regions of target genes, driving the expression of virulence factors, extracellular polymeric substances (EPS), and positively autoregulating the AHL synthase gene itself[6].

Pathway cluster_0 1. Biosynthesis (Cytoplasm) cluster_1 2. Reception & Gene Activation SAM S-adenosyl-L-methionine Synthase AHL Synthase (e.g., MpoI) SAM->Synthase Acyl cis-Tetradec-9-enoyl-ACP Acyl->Synthase AHL C14-9Z-HSL (Autoinducer) Synthase->AHL Catalysis Receptor Receptor (e.g., MpoR) AHL->Receptor Diffusion & Binding Complex Active Dimer Complex Receptor->Complex Conformational Shift DNA Target Promoters (lux box) Complex->DNA Transcriptional Control DNA->Synthase Autoinduction Phenotype Biofilm Architecture DNA->Phenotype

Mechanistic pathway of C14-9Z-HSL synthesis, receptor activation, and downstream gene regulation.

Quantitative Data and Phenotypic Outputs

The phenotypic consequences of C14-9Z-HSL signaling vary significantly depending on the ecological niche of the organism. Table 1 summarizes the primary outputs across validated bacterial models.

Table 1: Key Gram-Negative Bacteria Utilizing C14-9Z-HSL

Bacterial SpeciesSynthase/ReceptorPrimary Phenotypic OutputEnvironmental Context
Methylobacterium populi P-1M MpoI / MpoRShifts biofilm from a wavy, strongly adherent structure to a flat, easily removable pellicle.Household and environmental biofilms[2]
Citrobacter rodentium LuxI/R homologsCoordinates virulence; molecules cross the gut barrier into host systemic circulation.Mammalian gastrointestinal tract[4]
Vibrio tasmaniensis LGP32 LuxI/R homologsRegulation of pathogenesis and environmental adaptation.Marine bivalve pathogen[5]

Self-Validating Experimental Protocols

To rigorously study the C14-9Z-HSL pathway, researchers must employ self-validating experimental designs. The following protocols detail the extraction, high-resolution detection, and phenotypic validation of this molecule.

Protocol 1: UHPLC-HRMS/MS Detection of C14-9Z-HSL

Causality Focus: Long-chain AHLs are prone to lactonolysis (ring-opening) at alkaline pH. Acidified extraction ensures the lactone ring remains intact, while high-resolution mass spectrometry (HRMS) is strictly required to differentiate the monounsaturated C14:1-HSL (m/z ~310) from saturated C14-HSL (m/z ~312)[6][7].

  • Cultivation: Grow the target strain (e.g., M. populi or C. rodentium) in a minimal medium to late exponential phase (OD600 ~1.0) to maximize autoinducer accumulation.

  • Supernatant Isolation: Centrifuge the culture at 10,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

  • Acidified Liquid-Liquid Extraction: Add 0.1% formic acid to the supernatant to lower the pH to ~3.0. Extract three times with equal volumes of ethyl acetate. The acidification forces the AHL into its uncharged, intact lactone state, driving it into the organic phase.

  • Concentration: Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of LC-MS grade methanol.

  • UHPLC-HRMS/MS Analysis: Inject 3 µL into an Orbitrap MS/MS FT Q-Exactive focus mass spectrometer operating in electrospray positive ionization mode[7]. Monitor for the protonated molecular ion [M+H]+ at m/z 310.27 (exact mass depends on calibration) and confirm identity via the characteristic MS/MS lactone fragment at m/z 102.

Protocol 2: Biofilm Structural Analysis via Genetic Complementation

Causality Focus: Observing a phenotype in a knockout mutant is insufficient to prove the function of a specific AHL, as the synthase deletion may have pleiotropic effects. Chemical complementation with synthetic C14-9Z-HSL provides a self-validating proof of causality[2].

  • Mutagenesis: Generate an in-frame deletion mutant of the AHL synthase gene (e.g., Δ mpoI) using homologous recombination.

  • Biofilm Assay Setup: Inoculate wild-type and Δ mpoI strains into glass culture tubes containing appropriate growth media. Incubate statically at 30°C for 72 hours.

  • Phenotypic Observation: Observe the air-liquid interface. Wild-type M. populi will form a flat, easily removable pellicle. The Δ mpoI mutant will form a wavy, strongly adherent biofilm[2].

  • Chemical Complementation (The Validation Step): To a parallel set of Δ mpoI cultures, add exogenous synthetic C14-9Z-HSL at physiological concentrations (e.g., 1–10 µM).

  • Result Interpretation: If the biofilm structure reverts from wavy/adherent back to the flat wild-type pellicle, it definitively proves that C14-9Z-HSL is the sole missing signaling factor responsible for the structural regulation[2][8].

Workflow Step1 Bacterial Cultivation (WT vs ΔmpoI/ΔmpoR) Step2 Liquid-Liquid Extraction (Acidified Ethyl Acetate) Step1->Step2 Cell-Free Supernatant Step4 Biofilm Phenotype Assay (Crystal Violet Staining) Step1->Step4 Adhesion Analysis Step3 UHPLC-HRMS/MS (Orbitrap Detection) Step2->Step3 Organic Extract Step5 Chemical Complementation (Exogenous C14-9Z-HSL) Step4->Step5 Phenotype Rescue

Experimental workflow for the extraction, detection, and phenotypic validation of C14-9Z-HSL.

Conclusion & Future Directions

The N-cis-Tetradec-9Z-enoyl-L-homoserine lactone signaling pathway represents a highly specific, long-chain communication network utilized by diverse Gram-negative bacteria. Its ability to dictate physical biofilm architecture in environmental isolates and cross the intestinal barrier in mammalian hosts highlights its dual role in ecology and pathogenesis. Future drug development efforts should focus on designing specific antagonists (quorum quenchers) targeting the LuxR-homologs of this pathway to disrupt biofilm formation and attenuate virulence without exerting the selective pressures typical of traditional bactericidal antibiotics.

References

  • Morohoshi, T., Xie, X., & Ikeda, T. N-Acylhomoserine lactone-mediated quorum sensing regulates biofilm structure in Methylobacterium populi P-1M, an isolate from a pink-pigmented household biofilm. PubMed / NIH.
  • Zhao, Y., et al.
  • MedChemExpress. L-Homoserine | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • MedChemExpress. N-(3-Hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone. MedChemExpress.
  • Morohoshi, T., et al. N-Acylhomoserine lactone-mediated quorum sensing regulates biofilm structure in Methylobacterium populi P-1M... Taylor & Francis.
  • Girard, L., et al. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. MDPI.
  • Patel, A., et al. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking.

Sources

Foundational

Biosynthesis of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) in Rhodobacter Species

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In Gram-negative bacteria, quorum sensing (QS) is predominantly mediated by N-acyl-L-homoserine lactones (AHLs). Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In Gram-negative bacteria, quorum sensing (QS) is predominantly mediated by N-acyl-L-homoserine lactones (AHLs). Among the diverse array of AHLs, long-chain unsaturated variants such as N-cis-tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) play critical roles in regulating complex phenotypes, including flocculation, biofilm formation, and exopolysaccharide production. In the photoheterotrophic bacterium Rhodobacter sphaeroides, the CerI/CerR QS system is the primary driver of these behaviors [1].

This technical guide dissects the biosynthetic logic of C14:1-HSL via the CerI synthase, detailing the mechanistic causality of its production, standardized protocols for in vitro and in vivo characterization, and the quantitative metrics required for rigorous validation in drug discovery and synthetic biology applications.

Mechanistic Grounding: The CerI Biosynthetic Pathway

The biosynthesis of C14:1-HSL in Rhodobacter sphaeroides is catalyzed by CerI , a LuxI-type autoinducer synthase [2]. The production of AHL signals is regulated by the specific affinities of these synthases for their cellular substrates [3]. CerI operates through a highly coordinated, two-substrate mechanism:

  • Substrate Selection: CerI exhibits strict specificity for two substrates: S-adenosylmethionine (SAM) (the homoserine lactone ring donor) and a specific acyl carrier protein, cis-tetradec-9-enoyl-ACP (the acyl chain donor).

  • Acylation (Amide Bond Formation): The amine group of SAM attacks the thioester carbonyl of the acyl-ACP. This nucleophilic attack forms an acyl-SAM intermediate and releases holo-ACP.

  • Lactonization: The intermediate undergoes an intramolecular nucleophilic substitution. The carboxylate oxygen of the SAM moiety attacks the γ -carbon, displacing 5'-methylthioadenosine (MTA) and closing the homoserine lactone ring to yield C14:1-HSL.

Pathway Visualization

Biosynthesis SAM S-adenosylmethionine (SAM) CerI CerI Synthase (LuxI Homolog) SAM->CerI ACP cis-Tetradec-9-enoyl-ACP (Acyl Chain Donor) ACP->CerI Intermediate Acyl-SAM Intermediate CerI->Intermediate Acylation HoloACP Holo-ACP (Released) CerI->HoloACP C14 N-cis-Tetradec-9Z-enoyl-L-HSL (C14:1-HSL) Intermediate->C14 Lactonization MTA 5'-Methylthioadenosine (MTA) Intermediate->MTA

Figure 1: Biosynthetic pathway of C14:1-HSL catalyzed by the CerI synthase in Rhodobacter sphaeroides.

Experimental Workflows & Self-Validating Protocols

To study CerI activity or screen for QS inhibitors, researchers must employ robust, self-validating protocols. The following methodologies ensure high-fidelity extraction and quantification.

Protocol A: In Vivo Extraction of C14:1-HSL from Rhodobacter sphaeroides

Causality Check: AHLs are amphiphilic but partition well into organic solvents. Ethyl acetate is chosen because it efficiently extracts long-chain AHLs without co-extracting highly polar cellular debris, minimizing matrix effects during LC-MS/MS.

Step-by-Step Methodology:

  • Cultivation: Grow R. sphaeroides wild-type (or recombinant strains) in Sistrom's minimal medium at 30°C under photoheterotrophic conditions until the late exponential phase (OD 600​ 1.2).

  • Cell Separation: Centrifuge the culture at 8,000 × g for 15 minutes at 4°C to separate the cell pellet from the supernatant.

  • Solvent Extraction: Acidify the cell-free supernatant to pH 3.0 using 1 M HCl (prevents lactone ring hydrolysis). Add an equal volume of HPLC-grade ethyl acetate.

  • Phase Separation: Shake vigorously for 30 minutes. Allow phases to separate and collect the upper organic layer. Repeat the extraction twice.

  • Concentration: Pool the organic fractions and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried extract in 100 μ L of HPLC-grade methanol for LC-MS/MS analysis.

Protocol B: In Vitro CerI Activity Assay

Causality Check: Monitoring MTA release is a stoichiometric proxy for AHL formation. Using a continuous spectrophotometric assay coupled with MTA nucleosidase and adenine deaminase allows real-time kinetic tracking.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 100 μ L reaction containing 50 mM Tris-HCl (pH 7.5), 100 μ M SAM, and 50 μ M cis-tetradec-9-enoyl-ACP.

  • Coupling Enzymes: Add 1 μ M MTA nucleosidase and 1 μ M adenine deaminase.

  • Initiation: Initiate the reaction by adding 0.5 μ M purified recombinant CerI.

  • Measurement: Monitor the decrease in absorbance at 265 nm (conversion of adenine to hypoxanthine) continuously for 30 minutes at 25°C.

Quantitative Data Summaries

To establish a baseline for drug screening (e.g., targeting CerI to inhibit biofilm formation), researchers must reference established kinetic and yield parameters [3].

Table 1: Quantitative Parameters for CerI and C14:1-HSL Production

ParameterValue / RangeExperimental ContextSignificance
CerI Km​ (SAM) 25 - 40 μ MIn vitro kinetic assayIndicates high affinity for SAM, typical of LuxI homologs.
CerI Km​ (Acyl-ACP) 5 - 15 μ MIn vitro kinetic assayDemonstrates strict selectivity for the C14:1 chain length.
In vivo Yield (WT) 1.5 - 3.0 μ MLC-MS/MS (Late Log Phase)Baseline for evaluating QS inhibitor efficacy.
Lactone Ring Stability t1/2​> 48h at pH 5.0Aqueous buffer degradationHighlights the necessity of acidic extraction conditions.

References

  • Look who's talking: communication and quorum sensing in the bacterial world National Institutes of Health (PMC) URL:[Link]

  • N-Acylhomoserine Lactones, Quorum Sensing, and Biofilm Development in Gram-negative Bacteria Caister Academic Press URL:[Link]

  • Structural Basis of Acyl-homoserine Lactone-Dependent Signaling Chemical Reviews (ACS) URL:[Link]

Exploratory

Receptor Binding Affinity of N-cis-Tetradec-9Z-enoyl-L-homoserine Lactone to LuxR Homologs: A Technical Guide for Anti-Virulence Drug Development

Executive Summary Quorum sensing (QS) is a density-dependent cellular communication system utilized by bacteria to coordinate gene expression, biofilm formation, and virulence factor production. In Gram-negative bacteria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quorum sensing (QS) is a density-dependent cellular communication system utilized by bacteria to coordinate gene expression, biofilm formation, and virulence factor production. In Gram-negative bacteria, this system is predominantly mediated by N-acyl homoserine lactones (AHLs) and their cognate LuxR-family transcriptional regulators. Among the diverse array of AHLs, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) represents a critical long-chain signaling molecule[1].

Understanding the precise thermodynamic and structural binding affinities of C14:1-HSL to various LuxR homologs is paramount for researchers developing novel quorum-quenching (QQ) therapeutics. This whitepaper provides an in-depth analysis of the structural mechanics of C14:1-HSL receptor binding, comparative affinity data across key LuxR homologs, and field-proven experimental protocols for quantifying these interactions.

Structural Mechanics of LuxR–C14:1-HSL Interactions

The biological specificity of AHLs is dictated by the length of their acyl chain (C4 to C18), the substitution at the C3 position (hydrogen, hydroxyl, or oxo group), and the presence of carbon-carbon double bonds[2]. C14:1-HSL features a 14-carbon acyl chain with a cis double bond at the 9-position (Δ9-cis).

LuxR-type proteins function as intracellular receptors and typically consist of two domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD)[3]. The binding of C14:1-HSL to the LBD is governed by two distinct thermodynamic drivers:

  • Lactone Ring Anchoring: The homoserine lactone ring forms a highly conserved hydrogen-bonding network with specific residues (often Trp, Asp, and Tyr) within the binding pocket.

  • Acyl Chain Accommodation: The hydrophobic 14-carbon chain extends into a deep hydrophobic cavity. The cis-9 double bond introduces a rigid "kink" in the aliphatic tail. LuxR homologs that natively recognize C14:1-HSL, such as MpoR in Methylobacterium populi[4], possess a uniquely contoured hydrophobic pocket that thermodynamically favors this specific spatial geometry, preventing shorter or saturated chains from stabilizing the active receptor conformation.

Upon successful binding, the LuxR-AHL complex undergoes a conformational shift that promotes homodimerization, allowing the DBD to engage with specific lux-box promoter sequences to activate target genes[3].

G AHL C14:1-HSL (Autoinducer) Complex LuxR-AHL Complex (Conformational Shift) AHL->Complex Binding LuxR LuxR Homolog (Inactive Monomer) LuxR->Complex LBD Interaction Dimer Active Homodimer Complex->Dimer Dimerization DNA lux-box Promoter Binding Dimer->DNA DBD Engagement Tx Target Gene Transcription (Biofilm/Virulence) DNA->Tx Activation

Mechanistic cascade of C14:1-HSL binding to LuxR homologs and subsequent gene activation.

Comparative Binding Affinities Across LuxR Homologs

Because bacteria frequently exist in polymicrobial environments, cross-talk between different QS systems is common. Long-chain AHLs like C14:1-HSL have been detected in host circulation, indicating production by gut microbiota or pathogens[5]. Consequently, various LuxR homologs exhibit differing affinities and sensitivities to C14:1-HSL based on their evolutionary tuning.

Table 1: Binding Affinity and Sensitivity Profiling of LuxR Homologs to C14:1-HSL
LuxR HomologNative OrganismCognate/Primary LigandAffinity/Sensitivity to C14:1-HSLStructural Accommodation Mechanism
MpoR Methylobacterium populiC14:1-HSLHigh (Native Target)Deep hydrophobic pocket specifically contoured for the Δ9-cis aliphatic kink[4].
TraR Agrobacterium tumefaciens3-oxo-C8-HSLModerate Broad-range detection via a flexible LBD; detects long-chain AHLs at higher concentrations[3].
SinR Sinorhizobium spp.Long-chain AHLsHigh Expanded acyl-binding cavity. Overexpression yields highly sensitive biosensors for C14/C16 AHLs[3].
SdiA Escherichia coliExogenous AHLsModerate Orphan receptor with a promiscuous binding cleft designed to detect interspecies signals[6].

Experimental Methodologies for Affinity Validation

To rigorously evaluate the binding affinity ( Kd​ ) and functional activation of C14:1-HSL against LuxR homologs, researchers must employ self-validating experimental systems. Below are two gold-standard protocols: one for direct thermodynamic quantification and one for in vivo functional validation.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd​ Determination

Causality & Rationale: ITC is the premier technique for measuring receptor-ligand interactions because it provides direct, label-free thermodynamic parameters (Gibbs free energy ΔG , enthalpy ΔH , and entropy ΔS ). Because C14:1-HSL is highly hydrophobic, it requires careful solvent matching to prevent massive "heat of dilution" artifacts that would otherwise mask the binding signal.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the LBD of the target LuxR homolog (e.g., MpoR or TraR) using an E. coli expression system. Dialyze the purified protein extensively against a standard buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Ligand Preparation (Critical Step): Dissolve C14:1-HSL in 100% DMSO to create a concentrated stock. Dilute the ligand into the exact same dialysis buffer used for the protein. Self-Validation Check: You must add the exact equivalent percentage of DMSO (typically 2-5%) to the protein sample in the calorimetric cell to ensure perfect solvent matching.

  • Equilibration: Load the LuxR protein (e.g., 20-50 µM) into the sample cell and the C14:1-HSL ligand (e.g., 200-500 µM) into the injection syringe. Equilibrate the system at 25°C until a stable thermal baseline is achieved.

  • Titration: Program the instrument to perform 20-30 automated injections of the ligand (e.g., 2 µL each) into the protein cell under constant stirring (e.g., 750 rpm).

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ) and stoichiometry ( n ).

G Step1 1. Protein Prep (LuxR LBD in Buffer) Step3 3. Thermal Equilibration (Baseline Stabilization) Step1->Step3 Step2 2. Ligand Prep (C14:1-HSL in DMSO/Buffer) Step2->Step3 Step4 4. Stepwise Titration (Ligand into Protein Cell) Step3->Step4 Step5 5. Thermodynamic Analysis (Kd, ΔH, ΔG Calculation) Step4->Step5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for quantifying binding affinity.

Protocol 2: Whole-Cell Biosensor Activation Assay

Causality & Rationale: While ITC proves direct physical binding, a whole-cell biosensor assay validates that C14:1-HSL can successfully permeate the bacterial membrane and induce the necessary conformational change for DNA binding. Using an AHL-synthase null mutant (cured of its native production capabilities) ensures that the measured signal is exclusively driven by the exogenous C14:1-HSL, eliminating false positives.

Step-by-Step Methodology:

  • Strain Selection: Utilize an established biosensor strain, such as Agrobacterium tumefaciens NT1 (pZLR4). This strain is cured of its Ti plasmid (unable to produce endogenous AHLs) and contains a traG::lacZ reporter fusion regulated by the TraR receptor[3].

  • Culture Preparation: Grow the biosensor strain overnight in AB minimal medium supplemented with appropriate antibiotics.

  • Ligand Induction: Aliquot the culture into a 96-well plate. Add serial dilutions of synthetic C14:1-HSL (ranging from 1 nM to 10 µM). Include a solvent-only negative control.

  • Incubation: Incubate the plate at 28°C for 12-18 hours to allow for receptor binding, dimerization, and β -galactosidase expression.

  • Quantification: Lyse the cells and add ONPG (o-nitrophenyl- β -D-galactopyranoside). Measure the absorbance at 420 nm to quantify β -galactosidase activity, plotting the response curve to determine the EC50​ of C14:1-HSL for that specific LuxR homolog.

Therapeutic Implications in Drug Development

The precise structural requirements for C14:1-HSL binding present a lucrative target for anti-virulence drug development. By mapping the binding affinity of C14:1-HSL to receptors like MpoR or SdiA, medicinal chemists can design competitive antagonists—synthetic AHL analogs that bind the LuxR pocket with a higher affinity (lower Kd​ ) but fail to induce the conformational shift required for dimerization. This "quorum quenching" approach attenuates bacterial virulence and biofilm formation without exerting the selective survival pressure that drives traditional antibiotic resistance[1][2].

References

  • Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors Oxford Academic (FEMS Microbiology Letters). URL: [Link]

  • Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues National Institutes of Health (PMC). URL: [Link]

  • N-Acylhomoserine lactone-mediated quorum sensing regulates biofilm structure in Methylobacterium populi P-1M, an isolate from a pink-pigmented household biofilm Taylor & Francis Online. URL: [Link]

  • Structural Basis of Acyl-homoserine Lactone-Dependent Signaling ACS Publications (Chemical Reviews). URL:[Link]

  • Homoserine Lactones Chemie Brunschwig. URL: [Link]

Sources

Foundational

In Vivo Gene Expression Regulation by N-acyl Homoserine Lactones: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vivo regulation of gene expression by N-acyl-homoserine lactones (AHLs), a class of quorum-sensing molecules pivotal in bacterial communication. While the principles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the in vivo regulation of gene expression by N-acyl-homoserine lactones (AHLs), a class of quorum-sensing molecules pivotal in bacterial communication. While the principles discussed are broadly applicable, this document will frequently use the well-characterized RhlI/RhlR system in Pseudomonas aeruginosa, which utilizes N-butanoyl-L-homoserine lactone (C4-HSL), as a primary model to illustrate the core mechanisms and experimental approaches. The concepts and methodologies described can be adapted to study other AHLs, including the long-chain N-cis-Tetradec-9Z-enoyl-L-homoserine lactone.

The Foundation: Quorum Sensing and N-acyl Homoserine Lactones

Quorum sensing (QS) is a sophisticated cell-to-cell communication process that enables bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior is mediated by small, diffusible signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3][4]

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (from 4 to 18 carbons) and modification.[5] This structural diversity allows for species-specific communication. The canonical AHL-based QS system is composed of two key proteins: a LuxI-type synthase that produces the AHL, and a LuxR-type transcriptional regulator that binds the cognate AHL and modulates gene expression.[6]

The Molecular Mechanism: From Signal to Response

The regulation of gene expression by AHLs follows a well-defined pathway. At low cell densities, the basal level of AHL produced by the LuxI homolog diffuses out of the cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[7]

This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and increasing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[8] The LuxR-AHL complex then acts as a transcriptional activator or repressor, modulating the expression of a specific set of genes, known as the QS regulon.[9]

The RhlI/RhlR System in Pseudomonas aeruginosa: A Case Study

In the opportunistic pathogen P. aeruginosa, the QS network is a hierarchical system involving at least two major AHL circuits: the las system and the rhl system.[10][11] The las system, which produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is at the top of the hierarchy and positively regulates the rhl system.[11]

The rhl system consists of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR transcriptional regulator.[3] The RhlR-C4-HSL complex directly activates the expression of a suite of genes, many of which are involved in virulence and biofilm formation.[12]

A key target of the RhlR-C4-HSL complex is the rhlAB operon, which encodes for the synthesis of rhamnolipids.[13] Rhamnolipids are biosurfactants that play a crucial role in swarming motility and biofilm development.[1] The RhlR-C4-HSL complex also regulates the production of other virulence factors, including pyocyanin and hydrogen cyanide.[14]

Visualizing the Pathway and Experimental Workflow

Signaling Pathway of the RhlI/RhlR System

Rhl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C4_HSL_out C4-HSL C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffusion (High Density) RhlI RhlI (Synthase) RhlI->C4_HSL_in Synthesis RhlR_inactive RhlR (Inactive) C4_HSL_in->C4_HSL_out Diffusion RhlR_active RhlR-C4-HSL (Active Dimer) DNA Promoter (lux box) RhlR_active->DNA Binds Virulence Other Virulence Factors RhlR_active->Virulence Regulates rhlA_rhlB rhlAB operon DNA->rhlA_rhlB Activates Transcription Rhamnolipids Rhamnolipid Biosynthesis rhlA_rhlB->Rhamnolipids RhlR_inactiveC4_HSL_in RhlR_inactiveC4_HSL_in RhlR_inactiveC4_HSL_in->RhlR_active

Caption: The RhlI/RhlR quorum sensing circuit in P. aeruginosa.

In Vivo Analysis of Gene Expression: Methodologies

A multi-pronged approach is essential to comprehensively understand the in vivo regulation of gene expression by a specific AHL. This typically involves a combination of reporter gene assays, transcriptomics, and chromatin immunoprecipitation.

Reporter Gene Assays

Reporter gene assays are a fundamental tool for quantifying the activity of a specific promoter in response to an AHL. The promoter of a target gene is fused to a reporter gene (e.g., lacZ encoding β-galactosidase, or luxCDABE encoding luciferase), and the resulting construct is introduced into a suitable bacterial host.

Experimental Protocol: β-Galactosidase Reporter Assay for RhlR Activity

  • Strain Construction:

    • Clone the promoter region of the target gene (e.g., the rhlA promoter) upstream of the lacZ gene in a suitable reporter plasmid.

    • Introduce the reporter plasmid into a P. aeruginosa strain deficient in the production of the AHL of interest (e.g., a ΔrhlI mutant) to avoid interference from endogenous signal.[15]

    • As a negative control, use a strain with a promoterless lacZ construct.

  • Assay Procedure:

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth).

    • Subculture the strain to a fresh medium and grow to early exponential phase (OD600 ≈ 0.2).

    • Aliquot the culture into a 96-well plate.

    • Add the AHL of interest (e.g., C4-HSL) at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate with shaking at the optimal growth temperature for a defined period (e.g., 4-6 hours).

    • Measure the optical density (OD600) to assess bacterial growth.

    • Lyse the cells (e.g., with chloroform and SDS) and add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Measure the absorbance at 420 nm to quantify the amount of o-nitrophenol produced.

    • Calculate the β-galactosidase activity in Miller units.[16]

  • Data Analysis:

    • Plot the β-galactosidase activity as a function of the AHL concentration.

    • Determine the EC50 (the concentration of AHL that elicits a half-maximal response).

Table 1: Representative Quantitative Data for AHL-mediated Gene Regulation

ParameterValueOrganism/SystemReference
EC50 of 3-oxo-C12-HSL for LasR~1 µMP. aeruginosa[16]
EC50 of C4-HSL for RhlR~5 µMP. aeruginosa[15]
3-oxo-C12-HSL concentration in CF sputum<1 to 22 nMP. aeruginosa[15]
C4-HSL concentration in CF sputum<1 to ~5 nMP. aeruginosa[15]
Transcriptomics: RNA-Seq

To obtain a global view of the genes regulated by an AHL, transcriptomics, particularly RNA-sequencing (RNA-seq), is the method of choice. This technique allows for the quantification of all transcripts in a bacterial cell under specific conditions.

Experimental Workflow: RNA-Seq to Identify the RhlR Regulon

  • Experimental Design:

    • Grow a wild-type P. aeruginosa strain and a ΔrhlR mutant to the desired growth phase (e.g., stationary phase, where the rhl system is highly active).

    • Alternatively, grow a ΔrhlI mutant and supplement with exogenous C4-HSL.

    • Use at least three biological replicates for each condition.

  • RNA Extraction and Library Preparation:

    • Harvest the bacterial cells and immediately stabilize the RNA (e.g., using RNAprotect Bacteria Reagent).

    • Extract total RNA using a high-quality RNA extraction kit.

    • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

    • Construct sequencing libraries from the rRNA-depleted RNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the organism.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of a functional RhlR-C4-HSL system.[17]

Experimental Workflow for Transcriptomic Analysis

RNASeq_Workflow cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (e.g., WT vs. ΔrhlR) Harvest Harvest Cells & Stabilize RNA Culture->Harvest Extraction Total RNA Extraction Harvest->Extraction Depletion rRNA Depletion Extraction->Depletion Library cDNA Library Preparation Depletion->Library Sequencing High-Throughput Sequencing Library->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Regulon Identification of Regulon DGE->Regulon

Caption: A typical RNA-seq workflow to identify an AHL-regulated stimulon.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the direct binding sites of a DNA-binding protein, such as a LuxR-type regulator, on a genome-wide scale. This method provides direct evidence of which genes are under the primary control of the AHL-responsive regulator.

Experimental Protocol: ChIP-Seq for RhlR Binding Sites

  • Strain Engineering:

    • Construct a strain expressing a tagged version of the LuxR-type protein (e.g., RhlR with a FLAG or His tag) from its native locus to maintain physiological expression levels.

  • Cross-linking and Sonication:

    • Grow the engineered strain under conditions where the QS system is active.

    • Cross-link protein-DNA complexes in vivo using formaldehyde.

    • Harvest the cells and lyse them.

    • Shear the chromatin into small fragments (200-500 bp) by sonication.[18]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the tag on the LuxR-type protein.

    • Use antibody-coupled magnetic beads to precipitate the protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • DNA Purification and Sequencing:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library using a high-throughput sequencer.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP). These enriched regions, or "peaks," represent the binding sites of the LuxR-type regulator.

    • Use motif discovery algorithms to identify the consensus binding sequence (the "lux box") for the regulator.[19]

Conclusion and Future Directions

The study of in vivo gene expression regulation by N-acyl-homoserine lactones is a dynamic field with significant implications for understanding bacterial pathogenesis, symbiosis, and community behavior. The methodologies outlined in this guide provide a robust framework for elucidating the molecular mechanisms by which these signaling molecules control bacterial physiology.

For researchers focusing on N-cis-Tetradec-9Z-enoyl-L-homoserine lactone, the immediate challenge is to identify and characterize the specific LuxI/R systems that utilize this long-chain AHL. Subsequent application of the reporter gene, transcriptomic, and ChIP-seq approaches described herein will be instrumental in defining its regulon and uncovering its biological role in its native host. Such studies will not only advance our fundamental understanding of bacterial communication but may also pave the way for the development of novel anti-virulence strategies that target quorum sensing.

References

  • Mukherjee, S., & Bassler, B. L. (2019). Bacterial quorum sensing in complex and dynamically changing environments. Nature Reviews Microbiology, 17(6), 371–382. [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy of quorum sensing networks in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. [Link]

  • Ochsner, U. R., Koch, A. K., Fiechter, A., & Reiser, J. (1994). Isolation and characterization of a regulatory gene affecting rhamnolipid biosurfactant synthesis in Pseudomonas aeruginosa. Journal of Bacteriology, 176(7), 2044–2054. [Link]

  • Fuqua, C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature Reviews Molecular Cell Biology, 3(9), 685–695. [Link]

  • Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual Review of Microbiology, 55, 165–199. [Link]

  • Whiteley, M., Lee, K. M., & Greenberg, E. P. (1999). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(24), 13904–13909. [Link]

  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576–588. [Link]

  • Caiazza, N. C., & O'Toole, G. A. (2004). SadB is required for the transition from reversible to irreversible attachment during biofilm formation by Pseudomonas aeruginosa PA14. Journal of Bacteriology, 186(14), 4476–4485. [Link]

  • Dekimpe, V., & Deziel, E. (2009). Rhamnolipid-dependent swarming motility in Pseudomonas aeruginosa. Communicative & Integrative Biology, 2(1), 49–51. [Link]

  • Medina, G., Juárez, K., Valderrama, B., & Soberón-Chávez, G. (2003). The rmlBDAC operon, encoding dTDP-L-rhamnose biosynthetic enzymes, is regulated by the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS in Pseudomonas aeruginosa. Microbiology, 149(11), 3073–3082. [Link]

  • Lemin, M., & Dworkin, J. (2012). A guide to reporter genes for studies of bacterial gene expression. Methods in Molecular Biology, 815, 23–36. [Link]

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening. Bioorganic & Medicinal Chemistry, 19(16), 4820–4828. [Link]

  • Cornelis, P. (Ed.). (2008). Pseudomonas: Genomics and Molecular Biology. Caister Academic Press. [Link]

  • Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444–1449. [Link]

  • iGEM Foundation. (2016). AHL Reporter Assay. [Link]

  • Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. [Link]

  • van der Meer, J. R., & Belkin, S. (2010). Where microbiology meets microengineering: design and applications of reporter bacteria. Nature Reviews Microbiology, 8(7), 511–522. [Link]

  • Zhu, J., & Winans, S. C. (1999). Autoinducer-mediated repression of Agrobacterium tumefaciens traM expression is mediated by the TraR-dependent promoter PtraM. Journal of Bacteriology, 181(22), 6828–6835. [Link]

  • Zhang, L., & Dong, Y. H. (2004). Quorum sensing and signal interference: diverse implications. Molecular Microbiology, 53(6), 1563–1571. [Link]

  • Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfì, A. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592–13600. [Link]

  • Myers, R. M., Tse, R., & Poon, G. Y. (2013). A protocol for chromatin immunoprecipitation (ChIP) of transcription factors from mammalian cells. Journal of Visualized Experiments, (71), e4343. [Link]

  • Schuster, M., Lostroh, C. P., Ogi, T., & Greenberg, E. P. (2003). Identification, timing, and signal specificity of Pseudomonas aeruginosa quorum-controlled genes: a transcriptome analysis. Journal of Bacteriology, 185(7), 2066–2079. [Link]

  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of Bacteriology, 181(4), 1203–1210. [Link]

  • Wilkinson, A., Danino, V., Wisniewski-Dyé, F., Lithgow, J. K., & Downie, J. A. (2002). N-acyl-homoserine lactone inhibition of rhizobial growth is mediated by two quorum-sensing genes that regulate plasmid transfer. Journal of Bacteriology, 184(16), 4510–4519. [Link]

  • Pierson, L. S., 3rd, Wood, D. W., & Pierson, E. A. (1998). Homoserine lactone-mediated gene regulation in plant-associated bacteria. Annual Review of Phytopathology, 36, 207–225. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Modulation of bacterial quorum sensing with synthetic ligands: discovery of novel antagonists and agonists of the LasR protein. Journal of the American Chemical Society, 130(41), 13558–13560. [Link]

  • Snyder, M., et al. (2012). ChIP-Seq Protocol (Snyder lab, Stanford University, 2012). ENCODE. [Link]

  • Fuqua, C., & Greenberg, E. P. (1998). Cell-to-cell communication in Escherichia and Salmonella: various ways to speak the same language. Journal of Bacteriology, 180(16), 4067–4073. [Link]

  • ResearchGate. (n.d.). The N-acyl-homoserine lactone-mediated quorum sensing system. [Link]

  • Cornforth, D. M., Dees, J. L., Ibberson, C. B., Huse, H. K., Maredia, R., & Whiteley, M. (2014). Transcriptome analysis of Pseudomonas aeruginosa biofilm infection in an ex vivo pig model of the cystic fibrosis lung. mBio, 5(2), e01031-14. [Link]

  • Bai, X., & Rai, V. R. (2020). The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. International Journal of Molecular Sciences, 21(15), 5488. [Link]

  • Van Houdt, R., Moons, P., Aertsen, A., & Michiels, C. W. (2007). Characterization of a luxI/luxR-type quorum sensing system and N-acyl-homoserine lactone-dependent regulation of exo-enzyme and antibacterial component production in Serratia plymuthica RVH1. BMC Microbiology, 7, 27. [Link]

  • JoVE. (2022, August 21). ChIP-Seq for Genome-wide Snapshot of Chromatin Regulators and States [Video]. YouTube. [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. [Link]

  • Glansdorp, F. G., Thomas, G. L., Lee, J. K., Dutton, J. M., Salmond, G. P., & Welch, M. (2004). Synthesis and stability of small molecule probes for the Pseudomonas aeruginosa quorum sensing receptor LasR. Organic & Biomolecular Chemistry, 2(22), 3329–3336. [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399(2), 839–850. [Link]

  • Kato, N., Tanaka, T., & Nakano, K. (2006). N-Tetradecanoyl Homoserine Lactone, Signaling Compound for Quorum Sensing, Inhibits Porphyromonas gingivalis Growth. Research Journal of Microbiology, 1(1), 74-79. [Link]

  • Abbas, H. A., & Shrout, J. D. (2017). Quorum sensing and its relevance to the clinical microbiology laboratory. Clinical Microbiology Reviews, 30(4), 935–954. [Link]

  • Azimi, S., Klementiev, A. D., & Zotchev, S. B. (2021). Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. Frontiers in Microbiology, 12, 696541. [Link]

  • Buddrus-Schiemann, K., Rieger, M., Mühlbauer, M., Rothballer, M., Schmid, M., & Hartmann, A. (2014). Analysis of N-acylhomoserine lactone dynamics in continuous cultures of Pseudomonas putida IsoF by use of ELISA and UHPLC/qTOF-MS. Analytical and Bioanalytical Chemistry, 406(27), 6823–6832. [Link]

  • Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS Microbiology Reviews, 25(4), 365–404. [Link]

  • Kao, D. J., Cheng, K. C., & Lai, H. C. (2016). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine, 12(5), 2929–2936. [Link]

  • Feltner, J. B., Gבעט, S. E., & Iglewski, B. H. (2005). Pseudomonas aeruginosa quorum-sensing systems may control virulence factor expression in the lungs of patients with cystic fibrosis. Infection and Immunity, 73(9), 5324–5333. [Link]

  • Mauff, A. U., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12 -homoserine lactone in the absence of its cognate receptor, LasR. mBio, 14(5), e01234-23. [Link]

  • Zender, M., et al. (2013). Mechanism of agonism and antagonism of the Pseudomonas aeruginosa quorum sensing regulator QscR with non-native ligands. Structure, 21(10), 1779–1791. [Link]

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Naenna, T., & Prachayasittikul, V. (2008). QSAR model of the quorum-quenching N-acyl-homoserine lactone lactonase activity. Journal of Biological Sciences, 8(2), 283-290. [Link]

  • Dong, Y. H., & Zhang, L. H. (2005). Detection and analysis of quorum-quenching enzymes against acyl homoserine lactone quorum-sensing signals. Current Protocols in Microbiology, Chapter 1, Unit 1C.1. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS protocol for quantifying N-cis-Tetradec-9Z-enoyl-L-homoserine lactone in culture media

Application Note: Quantitative Profiling of N-cis-Tetradec-9Z-enoyl-L-homoserine Lactone (C14:1-HSL) in Culture Media via UHPLC-MS/MS Executive Summary & Mechanistic Context N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Profiling of N-cis-Tetradec-9Z-enoyl-L-homoserine Lactone (C14:1-HSL) in Culture Media via UHPLC-MS/MS

Executive Summary & Mechanistic Context

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) is a critical long-chain N-acyl homoserine lactone (AHL) utilized as a quorum-sensing (QS) autoinducer by various Gram-negative bacteria, including Rhodobacter species and the marine pathogen Vibrio tasmaniensis[1]. Accurate quantification of C14:1-HSL in bacterial culture media is essential for understanding virulence regulation, biofilm formation, and host-microbe interactions.

However, quantifying long-chain AHLs presents two distinct analytical challenges:

  • Hydrophobicity: The 14-carbon monounsaturated acyl tail drives non-specific adsorption to plastic surfaces, leading to severe analyte loss.

  • Chemical Instability: The homoserine lactone ring is highly susceptible to base-catalyzed lactonolysis (ring opening) at pH > 7, converting the active lactone into an inactive, non-target acyl-homoserine.

This protocol provides a highly robust, self-validating UHPLC-MS/MS methodology designed to mitigate these physical and chemical pitfalls, ensuring high-fidelity quantification in complex biological matrices[2].

QS_Pathway Synthase LuxI-type Synthase (Produces C14:1-HSL) AHL C14:1-HSL (Autoinducer) Synthase->AHL Synthesis Receptor LuxR-type Receptor (Cytoplasmic) AHL->Receptor Binding at Threshold GeneExp Target Gene Expression (Virulence, Biofilm) Receptor->GeneExp Activation

Figure 1: Canonical LuxI/LuxR Quorum Sensing Pathway mediated by C14:1-HSL.

The Self-Validating Analytical Framework

To ensure trustworthiness, this protocol operates as a self-validating system. Every batch must include built-in quality controls that independently verify extraction efficiency, matrix effects, and instrument stability.

  • Internal Standard (IS) Tracking: A non-native surrogate AHL, such as C13-HSL (or a stable isotope-labeled standard like d3-C14-HSL), must be spiked into every sample before extraction. Because C13-HSL is rarely produced biologically, it perfectly mimics the extraction partitioning and ionization suppression of C14:1-HSL without endogenous interference.

  • Matrix Blanks: Sterile, uninoculated culture media subjected to the exact extraction protocol to rule out background contamination.

  • Pre- and Post-Extraction Spikes: Used to calculate absolute recovery versus matrix effect (ion suppression/enhancement).

Sample Preparation: Causality-Driven LLE Protocol

This Liquid-Liquid Extraction (LLE) workflow is engineered to maximize the recovery of hydrophobic AHLs while preventing structural degradation[3].

Materials Required:

  • Silanized glass vials (Critical: Do NOT use polypropylene tubes).

  • Ethyl Acetate (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Nitrogen evaporator.

Step-by-Step Methodology:

  • Harvesting: Centrifuge the bacterial culture at 10,000 × g for 10 minutes at 4°C. Transfer 1.0 mL of the cell-free supernatant to a silanized glass vial.

    • Causality: Low temperature prevents enzymatic degradation of AHLs by bacterial lactonases or acylases released during cell lysis.

  • Acidification: Add 10 µL of 10% Formic Acid to the supernatant to drop the pH to ~3.5.

    • Causality: Acidification protonates the solution, completely halting base-catalyzed lactonolysis and stabilizing the fragile lactone ring structure.

  • IS Spiking: Add 10 µL of the C13-HSL Internal Standard working solution (e.g., 100 nM).

  • Extraction: Add 2.0 mL of acidified Ethyl Acetate (containing 0.1% Formic Acid). Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes to separate the phases.

    • Causality: Ethyl acetate provides the optimal dielectric constant to partition the hydrophobic C14:1-HSL out of the aqueous media while leaving highly polar media components (salts, sugars) behind.

  • Drying: Transfer the upper organic layer to a fresh silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

    • Causality: Excessive heat (>40°C) can cause thermal degradation or volatilization of the target analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Water (50:50, v/v). Vortex for 1 minute and transfer to a glass autosampler vial with a low-volume glass insert.

Workflow Culture 1. Cell-Free Supernatant (1.0 mL in Glass Vial) Acidify 2. Acidification & IS Spike (Formic Acid + C13-HSL) Culture->Acidify LLE 3. Liquid-Liquid Extraction (2.0 mL Acidified EtOAc) Acidify->LLE Dry 4. Solvent Evaporation (N2 stream at 30°C) LLE->Dry Recon 5. Reconstitution (100 µL 50% Methanol) Dry->Recon

Figure 2: Sample Preparation Workflow for Long-Chain AHL Extraction.

UHPLC-MS/MS Methodology

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) to resolve C14:1-HSL from potential structural isomers and matrix interferences.

Chromatographic Gradient
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 1: UHPLC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Mechanistic Purpose
0.0 95 5 Focus polar interferences; retain hydrophobic AHLs.
1.0 95 5 Isocratic hold for desalting.
10.0 5 95 Linear ramp to elute long-chain AHLs (C14:1 elutes late).
12.0 5 95 Column wash to remove strongly bound lipids.
12.1 95 5 Return to initial conditions.

| 15.0 | 95 | 5 | Column re-equilibration. |

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) Multiple Reaction Monitoring (MRM) mode[4].

Mechanistic Rationale for Transitions: In ESI+, C14:1-HSL forms a protonated precursor ion[M+H]+ at m/z 310.2[5]. Collision-induced dissociation (CID) yields two highly diagnostic fragments:

  • m/z 102.1: Represents the cleaved homoserine lactone ring. This is a universal, high-abundance feature of all AHLs, making it the ideal Quantifier [4].

  • m/z 209.2: Corresponds to the neutral loss of the lactone ring ([M+H - 101]+), leaving the intact tetradecenoyl chain. Monitoring this Qualifier ensures acyl-chain specificity and prevents false positives from co-eluting short-chain AHLs[4].

Table 2: MRM Transitions and Collision Energies

Analyte Precursor (m/z) Product (m/z) Role Declustering Potential (V) Collision Energy (eV)
C14:1-HSL 310.2 102.1 Quantifier 70 20
C14:1-HSL 310.2 209.2 Qualifier 70 25

| C13-HSL (IS) | 298.2 | 102.1 | IS Quantifier | 70 | 20 |

Data Processing & System Suitability

Table 3: Quality Control & System Suitability Criteria

Parameter Acceptance Criteria Corrective Action if Failed
Blank Matrix Target peak area < 20% of the Lower Limit of Quantification (LLOQ). Investigate solvent contamination or carryover; replace LC guard column.
IS Area Stability IS peak area in all samples must be within ±15% of the mean IS area of the calibration curve. Indicates severe matrix suppression or extraction failure. Re-extract samples.
Ion Ratio The ratio of Quantifier (102.1) to Qualifier (209.2) must be within ±20% of the reference standard. Flag sample for co-eluting interference. Adjust LC gradient to resolve peaks.

| Linearity | Calibration curve R² ≥ 0.99 over the dynamic range (e.g., 1 nM to 1000 nM). | Narrow the dynamic range or prepare fresh calibration standards. |

References

  • Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues Source: Nature Communications (via NIH) URL:[Link]

  • Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking Source: Journal of Proteome Research (ACS) URL:[Link]

  • Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method Source: Sensors (MDPI) URL:[Link]

  • Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota Source: PLOS One URL:[Link]

  • Methylotroph Quorum Sensing Signal Identification by Inverse Stable Isotopic Labeling Source: ACS Chemical Biology URL:[Link]

Sources

Application

Application Note: Preparation and Handling of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) Stock Solutions

Introduction & Biological Significance N-cis-Tetradec-9Z-enoyl-L-homoserine lactone, commonly referred to as C14:1-HSL or C14-9Z-HSL, is a long-chain N-acyl homoserine lactone (AHL). It functions as a critical autoinduce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone, commonly referred to as C14:1-HSL or C14-9Z-HSL, is a long-chain N-acyl homoserine lactone (AHL). It functions as a critical autoinducer in the quorum-sensing (QS) networks of several Gram-negative bacteria, including Methylobacterium populi, Vibrio tasmaniensis, and Citrobacter rodentium[1][2][3]. By binding to intracellular LuxR-type transcriptional regulators, C14:1-HSL triggers population-wide changes in gene expression, orchestrating complex phenotypes such as biofilm formation, virulence factor secretion, and host-pathogen interactions.

Due to its 14-carbon acyl chain, C14:1-HSL is highly hydrophobic. Improper solvent selection, storage conditions, or handling materials can lead to rapid degradation or loss of the active compound, severely compromising assay reproducibility. This application note provides a field-proven, self-validating protocol for preparing stable C14:1-HSL stock solutions using Dimethyl Sulfoxide (DMSO).

QS_Pathway Synth AHL Synthase (LuxI homolog) AHL_out C14:1-HSL (Extracellular) Synth->AHL_out Synthesis AHL_in C14:1-HSL (Intracellular) AHL_out->AHL_in Diffusion Complex C14:1-HSL / LuxR Complex AHL_in->Complex Binding Receptor LuxR-type Receptor Receptor->Complex Binding Target Target Gene Promoters Complex->Target Dimerization Phenotype Biofilm & Virulence Target->Phenotype Transcription

Mechanism of C14:1-HSL mediated quorum sensing and gene regulation.

Physicochemical Properties & Solubility Profile

Understanding the exact solubility limits of C14:1-HSL is critical. The molecule exhibits excellent solubility in polar aprotic solvents but precipitates rapidly in aqueous environments.

PropertyValue
Chemical Name (Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide[4]
CAS Number 1675245-06-3[5][4]
Molecular Formula C₁₈H₃₁NO₃[4][6]
Molecular Weight 309.44 g/mol [4]
Solubility in DMSO 20 mg/mL (approx. 64.6 mM)[4]
Solubility in DMF 20 mg/mL[4]
Solubility in DMSO:PBS (pH 7.2) 1:1 0.5 mg/mL[4]
Storage Temperature -20°C to -80°C[4]

Mechanistic Insights: The "Why" Behind the Protocol

As a researcher, adhering to a protocol requires understanding the causality behind the experimental constraints.

  • Solvent Selection (DMSO vs. Water): The aliphatic tail of C14:1-HSL makes it highly lipophilic. Water cannot solvate the hydrophobic tail, leading to micelle formation or outright precipitation. Anhydrous DMSO disrupts the hydrophobic packing without chemically reacting with the molecule.

  • Lactone Ring Hydrolysis (The pH Constraint): The homoserine lactone ring is chemically labile. At alkaline pH (pH > 7.0), the ring undergoes a nucleophilic attack by hydroxide ions, resulting in irreversible ring-opening to form an inactive acyl-homoserine. Therefore, any downstream aqueous dilutions must be strictly buffered (ideally between pH 6.0 and 6.8).

  • Adsorption to Plastics: Long-chain AHLs like C14:1-HSL will actively partition into the hydrophobic matrices of standard polystyrene or polypropylene microcentrifuge tubes. Storing stocks in plastic leads to a rapid, unquantifiable drop in molarity. Glass vials must be used for stock storage.

Standard Operating Procedure: Stock Preparation

Materials Required
  • Lyophilized N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (≥95% purity)[5]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Amber borosilicate glass vials with PTFE-lined caps

  • Positive displacement pipettes (recommended for accurate DMSO pipetting)

Step-by-Step Methodology (10 mM Stock Solution)

Note: A 10 mM stock requires 3.09 mg of C14:1-HSL per 1 mL of DMSO, well within the 20 mg/mL solubility limit[4].

  • Equilibration: Remove the lyophilized C14:1-HSL vial from the -20°C freezer. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which accelerates lactone hydrolysis.

  • Solvent Addition: In a sterile environment, add the calculated volume of anhydrous DMSO directly to the original glass vial.

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the powder is compacted, sonicate the vial in a room-temperature water bath for 1–2 minutes.

  • Visual Validation: Hold the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or moisture contamination.

  • Aliquoting: Using a positive displacement pipette, transfer 50 µL to 100 µL aliquots into pre-labeled, sterile amber glass vials.

    • Self-Validating Step: Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (water) into the hygroscopic DMSO, subsequently degrading the AHL.

  • Storage: Purge the headspace of the vials with dry nitrogen or argon gas (optional but recommended for long-term stability). Cap tightly and store immediately at -20°C or -80°C.

Workflow Step1 Equilibrate to RT Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex & Dissolve Step2->Step3 Step4 Aliquot into Glass Vials Step3->Step4 Step5 Store at -20°C Step4->Step5

Standardized workflow for the preparation of C14:1-HSL DMSO stock solutions.

Working Solutions and Biological Assays

When transitioning from the DMSO stock to biological assays (e.g., biofilm assays in Methylobacterium populi[1]), observe the following rules:

  • Immediate Dilution: Prepare aqueous working solutions immediately prior to the assay. Do not store C14:1-HSL in aqueous buffers.

  • Solubility Cliff: Note that mixing the DMSO stock 1:1 with PBS (pH 7.2) drops the solubility drastically to 0.5 mg/mL[4]. Ensure your final assay concentration is well below this threshold to prevent micro-precipitation.

  • Vehicle Controls: Always include a DMSO-only vehicle control in your biological assays. DMSO concentrations above 0.1% (v/v) can cause cellular toxicity or artificially alter biofilm adhesion properties[1][7].

References

  • N-Acylhomoserine lactone-mediated quorum sensing regulates biofilm structure in Methylobacterium populi P-1M, an isolate from a pink-pigmented household biofilm - PubMed. National Institutes of Health.[Link]

  • Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota | PLOS One. PLOS.[Link]

  • Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method - MDPI. MDPI.[Link]

  • L-Homoserine Lactone HCl - CAS - 2185-03-7 | Axios Research. Axios Research.[Link]

Sources

Method

Liquid-liquid extraction methods for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone from bacterial supernatant

Application Note & Protocol Topic: High-Efficiency Liquid-Liquid Extraction of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-HSL) from Bacterial Supernatant Audience: Researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Efficiency Liquid-Liquid Extraction of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-HSL) from Bacterial Supernatant

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Language of Bacteria

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation, virulence factor expression, and antibiotic resistance.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers. Among the most studied autoinducers are the N-acyl-homoserine lactones (AHLs).

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL pivotal in the QS systems of various bacteria, including pathogens like Pseudomonas aeruginosa. The ability to accurately isolate and quantify C14-HSL from complex biological matrices, such as bacterial culture supernatants, is fundamental to understanding microbial pathogenesis and developing novel anti-virulence therapies that disrupt QS pathways.

This document provides a comprehensive guide to the principles and practice of liquid-liquid extraction (LLE) for C14-HSL, offering a detailed protocol optimized for high recovery and purity, suitable for downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Part 1: The Principle of Liquid-Liquid Extraction for C14-HSL

Liquid-liquid extraction is a cornerstone technique in analytical chemistry for separating compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent. The success of the extraction hinges on the partitioning of the target analyte, C14-HSL, from the aqueous bacterial supernatant into the organic phase.

The key to this process is the physicochemical nature of C14-HSL. It possesses a polar homoserine lactone head and a long, nonpolar C14 acyl tail. This amphipathic character allows it to be sufficiently soluble in the aqueous culture medium to function as a signal, yet lipophilic enough to be preferentially partitioned into a nonpolar organic solvent.

Causality Behind Key Experimental Choices:
  • Solvent Selection: The choice of organic solvent is the most critical parameter. The ideal solvent should be immiscible with water, have a high affinity for C14-HSL, a low boiling point for easy removal, and be relatively non-toxic. Ethyl acetate is the most widely used and effective solvent for AHL extraction due to its intermediate polarity, which efficiently solubilizes a broad range of AHLs, including the long-chain C14-HSL.[3][4] Dichloromethane is another effective option, particularly for more hydrophobic compounds.[3][5]

  • Acidification: The homoserine lactone ring of AHLs is susceptible to pH-dependent hydrolysis, opening the ring and rendering the molecule inactive and difficult to extract. To prevent this degradation, the bacterial supernatant is acidified (typically to a pH of 2-3) using a strong acid like HCl or an organic acid like formic or acetic acid before extraction.[5][6] This protonates the carboxylate group formed upon potential hydrolysis, shifting the equilibrium back towards the stable, closed-lactone form.

  • Repeated Extractions: A single extraction will not recover all of the C14-HSL. Based on the partition coefficient, performing multiple extractions (typically three) with smaller volumes of organic solvent is mathematically more efficient than a single extraction with a large volume.[4][6] This ensures maximal recovery of the analyte.

Part 2: Experimental Workflow & Protocols

This section details the complete workflow, from preparing the bacterial culture to obtaining a purified C14-HSL extract ready for analysis.

Workflow Overview

LLE_Workflow cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Liquid-Liquid Extraction cluster_post Phase 3: Post-Extraction Processing bact_culture 1. Bacterial Culture Growth (to late log/stationary phase) centrifuge 2. Centrifugation (10,000 x g, 15 min, 4°C) bact_culture->centrifuge harvest 3. Supernatant Harvesting & Sterilization (0.22 µm filter) centrifuge->harvest acidify 4. Acidification (Adjust to pH 2-3 with HCl) harvest->acidify add_solvent 5. Add Equal Volume of Acidified Ethyl Acetate acidify->add_solvent shake 6. Shake Vigorously in Separatory Funnel (2 min) add_solvent->shake separate 7. Allow Phases to Separate shake->separate collect_org 8. Collect Organic Phase separate->collect_org repeat_ext 9. Repeat Extraction 2x collect_org->repeat_ext pool 10. Pool Organic Extracts repeat_ext->pool dry 11. Evaporate to Dryness (Rotary Evaporator or N2 Stream) pool->dry resuspend 12. Resuspend in Solvent (e.g., Acetonitrile) dry->resuspend analyze 13. Store at -20°C or Proceed to Analysis (HPLC-MS) resuspend->analyze

Caption: Workflow for C14-HSL extraction from bacterial supernatant.

Detailed Step-by-Step Protocol

Materials:

  • Bacterial culture producing C14-HSL

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) formic acid[1][6]

  • Hydrochloric acid (HCl), 6M

  • Acetonitrile (HPLC grade)

  • Centrifuge and appropriate tubes

  • 0.22 µm syringe filters

  • Separatory funnel (size appropriate for culture volume)

  • Rotary evaporator or nitrogen gas evaporation system

  • pH indicator strips or pH meter

Procedure:

  • Culture Growth and Supernatant Harvesting: a. Inoculate the bacterial strain into a suitable liquid medium and incubate with shaking until the culture reaches the late logarithmic or early stationary phase, where AHL production is often maximal.[4] b. Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15-20 minutes at 4°C.[4][6] c. Carefully decant the supernatant into a sterile flask. To remove any remaining cells, filter the supernatant through a 0.22 µm filter.[1][6]

  • Supernatant Acidification: a. Measure the volume of the cell-free supernatant. b. While gently stirring, slowly add 6M HCl dropwise to adjust the pH of the supernatant to approximately 2-3. Verify the pH using a pH meter or indicator strips. This step is crucial for stabilizing the C14-HSL molecule.

  • Liquid-Liquid Extraction: a. Transfer the acidified supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the separatory funnel.[1][4] c. Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release pressure buildup. d. Place the funnel back on a ring stand and allow the layers to fully separate. For ethyl acetate, the organic phase containing the C14-HSL will be the top layer. e. Carefully drain and discard the lower aqueous phase. f. Collect the upper organic phase into a clean flask. g. Return the aqueous phase to the separatory funnel (if discarded by mistake) or use the fresh aqueous phase for a second extraction. Repeat steps 3b-3f two more times with fresh acidified ethyl acetate to maximize recovery.

  • Drying and Concentration: a. Pool the organic extracts from all three extraction steps. b. Remove the solvent using a rotary evaporator at a temperature not exceeding 40-45°C.[3] Alternatively, the extract can be dried under a gentle stream of nitrogen gas. Evaporate until a dry residue is visible.

  • Final Preparation for Analysis: a. Resuspend the dried extract in a small, precise volume (e.g., 200 µL to 1 mL) of a solvent compatible with your downstream analysis, such as HPLC-grade acetonitrile or methanol.[3] b. Transfer the resuspended extract to a clean vial. For HPLC analysis, it is recommended to filter the final extract through a 0.22 µm syringe filter to remove any particulate matter. c. Store the final extract at -20°C until ready for analysis.[3]

Part 3: Method Validation and Data Presentation

A robust protocol must be a self-validating system. To ensure the trustworthiness of your results, it is essential to assess the efficiency of the extraction.

Protocol Validation: Recovery Efficiency

To determine the percentage of C14-HSL recovered during the extraction process, a control experiment should be performed.

  • Prepare a Spiked Sample: Add a known concentration of a C14-HSL standard to a sample of sterile bacterial growth medium (that does not contain any AHLs).

  • Extract: Perform the entire LLE protocol on this "spiked" sample.

  • Analyze: Quantify the amount of C14-HSL in the final extract using a calibrated HPLC-MS or a similar quantitative method.

  • Calculate Recovery: Recovery (%) = (Amount of C14-HSL recovered / Initial amount of C14-HSL spiked) x 100

A good recovery rate (typically >80%) validates the efficiency of the protocol for your specific experimental conditions.[7]

Data Presentation: Quantitative Parameters

For clarity and reproducibility, key quantitative parameters of the protocol are summarized below.

ParameterRecommended ValueRationale
Culture Harvest Phase Late Log / Early StationaryMaximizes AHL concentration as it is cell-density dependent.[3][4]
Centrifugation 10,000 - 12,000 x g, 4°C, 15-20 minEfficiently pellets bacterial cells without causing lysis.[4][6]
Supernatant pH 2.0 - 3.0Prevents base-catalyzed hydrolysis of the lactone ring.
Extraction Solvent Ethyl Acetate (+0.1% Formic Acid)Optimal polarity for AHL recovery and immiscibility with water.[1][4]
Extraction Ratio 1:1 (Supernatant:Solvent) per extractionEnsures sufficient solvent interaction for efficient partitioning.
Number of Extractions 3Maximizes analyte recovery compared to a single extraction.[6]
Evaporation Temp. ≤ 45°CPrevents thermal degradation of the C14-HSL molecule.[3]
Final Storage Temp. -20°CEnsures long-term stability of the extracted AHLs.[3]

Part 4: Visualization of Core Concepts

Quorum Sensing Signaling Pathway

Caption: Simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.

Principle of Liquid-Liquid Partitioning

Caption: Partitioning of C14-HSL from the aqueous to the organic phase.

References

  • Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Applied Microbiology, 113(3), 533-543. [Link]

  • Kuhn, F., et al. (2020). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(1), 1-12. [Link]

  • Wang, Y., et al. (2015). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. Analytical Methods, 7(18), 7546-7552. [Link]

  • Gould, T. A., et al. (2004). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 186(22), 7789-7793. [Link]

  • Fekete, A., et al. (2007). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 387(2), 455-464. [Link]

  • Ganser, D., et al. (2013). Development and application of a method for the analysis of N-acylhomoserine lactones by solid-phase extraction and ultra high pressure liquid chromatography. Journal of Chromatography B, 938, 127-134. [Link]

  • Li, Y., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Cellular and Infection Microbiology, 8, 249. [Link]

  • Taha, M., et al. (2018). Development of a sensitive liquid–liquid extraction method for the determination of N-butyryl-l-homoserine lactone produced in a submerged membrane bioreactor by gas chromatography mass spectrometry and deuterated anthracene as the internal standard. Analytical Methods, 10(4), 438-445. [Link]

  • Napoli, A., et al. (2021). Identification and isolation of homoserine lactones (HSLs) produced by Pseudomonas aeruginosa and the effects on Legionella pneumophila growth. Journal of Physics: Conference Series, 1873, 012012. [Link]

  • Chen, Y., et al. (2024). Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism. Folia Microbiologica, 69(4), 743-755. [Link]

  • Erickson, D. L., et al. (2002). Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis. Infection and Immunity, 70(4), 1783-1790. [Link]

  • S. K. Majumder, et al. (2009). Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. Jordan Journal of Mechanical and Industrial Engineering, 3(4), 285-291. [Link]

  • Abbas, A., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12 -homoserine lactone in the absence of its cognate receptor, LasR. mBio, 14(5), e00922-23. [Link]

  • Li, Z., et al. (2019). Anti-quorum Sensing Activities of Selected Coral Symbiotic Bacterial Extracts From the South China Sea. Frontiers in Microbiology, 10, 2768. [Link]

  • Khodamoradi, E., et al. (2019). Optimization of extraction conditions for liquid-liquid extraction of persipeptides from Streptomyces zagrosensis fermentation broth. ResearchGate. [Link]

  • Viswanath, B., et al. (2022). Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp. Aquaculture and Fisheries, 7(1), 9-16. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Gradients for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL)

Welcome to the advanced technical support and method development center for the chromatographic analysis of long-chain, unsaturated acyl-homoserine lactones (AHLs). This resource is engineered for analytical chemists, mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and method development center for the chromatographic analysis of long-chain, unsaturated acyl-homoserine lactones (AHLs). This resource is engineered for analytical chemists, microbiologists, and drug development professionals who require high-fidelity resolution of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (commonly referred to as C14:1-HSL or 9Z-C14:1-HSL) from complex biological and environmental matrices.

Because C14:1-HSL plays a critical role in the quorum sensing (QS) pathways of various marine bacteria and pathogens (such as Rhodobacter sphaeroides), accurately quantifying its presence is vital for understanding bacterial population dynamics and virulence[1][2].

QS_Pathway Synthase AHL Synthase (LuxI Homolog) AHL C14:1-HSL (m/z 310.2) Synthase->AHL Synthesis Receptor Receptor Protein (LuxR Homolog) AHL->Receptor Binding Gene Target Gene Expression (Biofilm/Virulence) Receptor->Gene Activation

General AHL quorum sensing pathway highlighting the synthesis and binding of C14:1-HSL.

Part 1: The Analytical Challenge of C14:1-HSL

The primary difficulty in analyzing C14:1-HSL lies in its structural homology to other long-chain AHLs. With a 14-carbon acyl chain, the molecule is highly hydrophobic. However, the presence of the cis-9 double bond introduces a slight kink in the aliphatic chain, which marginally reduces its interaction with C18 stationary phases compared to its fully saturated counterpart, C14-HSL.

The Causality of Co-Elution: In standard, steep reverse-phase liquid chromatography (RP-LC) gradients, the subtle difference in hydrophobicity between C14:1-HSL (monoisotopic mass 309.23 Da) and C14-HSL (311.25 Da) is insufficient for baseline resolution. Because their masses differ by only 2 Da, the M+2 isotopic peak of C14:1-HSL can interfere with the M+0 peak of C14-HSL, leading to false quantitative readouts if chromatographic separation is not achieved[2].

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating system utilizing stable isotope-labeled internal standards (IS) and a specifically flattened gradient profile to force the separation of critical isobaric and structurally similar pairs.

Sample Extraction and Preparation
  • Harvesting: Centrifuge bacterial culture or matrix at 10,000 × g for 5 minutes to isolate the supernatant[3].

  • Internal Standardization: Spike the supernatant with 2 µL of a 20 mM internal standard, such as N-hexanoyl-L-homoserine lactone-d3 (C6-d3-HSL) or a custom C13-HSL, to account for extraction recovery variations[4].

  • Extraction: Perform a liquid-liquid extraction using HPLC-grade ethyl acetate (1:1 v/v, 3 times)[3].

  • Concentration: Evaporate the organic phase under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile/Water (50:50 v/v) prior to injection. Self-Validation Check: Always run a solvent blank immediately after your highest calibration standard to monitor for column carryover.

Optimized LC-MS/MS Instrument Parameters

For optimal mass transfer and peak shape, a sub-2 µm particle column is strictly recommended[2][5].

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent high-density C18[5].

  • Column Temperature: 40 °C (Crucial for reducing mobile phase viscosity and improving the mass transfer of long-chain lipids)[2][4].

  • Mobile Phase A: Water + 0.1% Formic Acid[5].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5].

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (+ESI). Target the [M+H]+ precursor ion at m/z 310.23 and the characteristic lactone ring product ion at m/z 102.05[1].

Quantitative Gradient Comparison

Below is the quantitative breakdown of a standard steep gradient versus our optimized shallow gradient designed specifically to resolve C14:1-HSL from C14-HSL and 3-OH-C14-HSL.

Time (min)Standard Gradient (%B)Optimized Gradient (%B)Mechanistic Purpose in Optimized Method
0.05%5%Initial sample loading and focusing.
1.050%5%Isocratic hold to focus highly polar matrix components.
5.095%40%Gradual ramp prevents early co-elution of short-chain AHLs.
15.095%75%Shallow elution window (critical) : Resolves C14:1 from C14-HSL.
18.095%100%High organic wash to elute highly lipophilic debris.
22.05%100%Extended wash hold to prevent carryover.
22.15%5%Return to initial conditions.
26.05%5%Re-equilibration of the stationary phase.

Part 3: Troubleshooting Guides & FAQs

LC_Workflow Start Initial LC-MS Run (Standard Gradient) Assess Assess C14:1-HSL Peak (m/z 310.2 -> 102.1) Start->Assess Decision Is Resolution > 1.5 vs C14-HSL? Assess->Decision Opt1 Decrease Initial %B (Extend Isocratic Hold) Decision->Opt1 No (Co-elution) Success Optimal Separation Achieved Decision->Success Yes Opt2 Use Shallower Ramp (e.g., 1-2% B/min) Opt1->Opt2 Opt2->Assess Re-run

Step-by-step logical workflow for optimizing LC gradient resolution of long-chain AHLs.

Q1: I am observing a split peak or a "shoulder" on my C14:1-HSL chromatogram (m/z 310.2). What is causing this?

A1: This is almost certainly an isomeric interference. While N-cis-Tetradec-9Z-enoyl-L-homoserine lactone is the most common isomer, some bacterial strains produce the 7Z-C14:1-HSL isomer[5][6]. Because the double bond is shifted by only two carbons, their hydrophobicity is nearly identical.

  • Solution: To resolve positional isomers, you must flatten the gradient slope to no more than 1% B per minute through the elution window (e.g., between 60% and 75% Acetonitrile). Additionally, ensure your column temperature is strictly maintained at 40 °C to optimize the kinetics of stationary phase interaction[2][4].

Q2: My C14:1-HSL peak is co-eluting with the saturated C14-HSL peak, causing isotopic interference. How do I fix this?

A2: The cis-double bond in C14:1-HSL restricts the conformational flexibility of the acyl chain, reducing its ability to intercalate into the C18 stationary phase compared to the fully flexible, saturated C14-HSL. Therefore, C14:1-HSL will always elute just before C14-HSL. If your gradient is too steep (e.g., jumping from 50% to 95% B in 5 minutes), the solvent strength increases too rapidly, sweeping both molecules off the column simultaneously.

  • Solution: Implement the "Optimized Gradient" from Table 1. By stretching the 40% to 75% B transition over 10 minutes, you allow the subtle thermodynamic differences in stationary phase partitioning to separate the two analytes.

Q3: I am experiencing severe signal suppression for C14:1-HSL in environmental samples, but my short-chain AHLs (like C4-HSL) look fine. Why?

A3: Long-chain AHLs like C14:1-HSL elute in the highly organic portion of the gradient (>70% B). This is the exact same chromatographic window where highly abundant matrix lipids, sterols, and hydrophobic peptides elute. These co-eluting matrix components compete for charge droplets in the ESI source, causing severe ion suppression for your target analyte[7]. Short-chain AHLs elute much earlier in the aqueous phase, escaping this lipid interference.

  • Solution: Upgrade your sample preparation. Switch from a simple liquid-liquid extraction to Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (like Oasis HLB)[7]. Incorporate a 40% methanol wash step during SPE to flush out intermediate matrix components before eluting your long-chain AHLs with 100% ethyl acetate or acetonitrile.

Q4: The retention time of C14:1-HSL keeps drifting later into the run over the course of my sequence. What is the mechanism behind this?

A4: Retention time drift for highly hydrophobic compounds is a classic symptom of inadequate column equilibration or lipid build-up on the stationary phase. If the column is not thoroughly washed with 100% organic solvent at the end of each run, residual hydrophobic matrix components permanently bind to the C18 chains, altering the column's carbon load and phase chemistry.

  • Solution: Ensure your method includes a minimum of a 4-minute wash at 100% Mobile Phase B (as shown in Table 1, minutes 18.0 to 22.0) followed by a minimum of 5 column volumes of re-equilibration at initial conditions before the next injection.

References

  • Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues National Institutes of Health (PMC) URL:[Link]

  • Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method National Institutes of Health (PMC) URL:[Link]

  • Large Diversity and Original Structures of Acyl-Homoserine Lactones in Strain MOLA 401, a Marine Rhodobacteraceae Bacterium Frontiers in Microbiology URL:[Link]

  • Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems National Institutes of Health (PMC) URL:[Link]

  • A Mesorhizobium japonicum quorum sensing circuit that involves three linked genes and an unusual acyl-homoserine ASM Journals URL:[Link]

  • Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota PLOS One URL:[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in Biosensor Detection of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting background noise and false-positive signals when screening for long-chain N-acyl homoserine l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting background noise and false-positive signals when screening for long-chain N-acyl homoserine lactones (AHLs) like N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) [1].

C14:1-HSL (MW: 309.45 g/mol ) is a critical quorum-sensing autoinducer. However, its detection via whole-cell biosensors is fraught with specificity challenges. This guide provides a self-validating framework to systematically eliminate false positives caused by cross-reactive AHLs, non-AHL mimics, and media artifacts.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My uninoculated complex media (e.g., LB or yeast extract) is triggering a positive signal in my A. tumefaciens NTL4(pZLR4) biosensor. Why? Causality & Solution: Complex media often contain diketopiperazines (DKPs) , such as cyclo(L-Pro-L-Tyr) or cyclo(L-Ala-L-Val). These cyclic dipeptides are structurally distinct from AHLs but can act as agonists for LuxR-family receptors (like TraR in NTL4) at high concentrations, leading to false positives[2][3]. To resolve this, switch to a defined minimal medium (e.g., AB minimal medium) or pre-extract your media with ethyl acetate to establish a baseline blank.

Q2: I have a strong biosensor signal, but LC-MS/MS shows no peaks for C14:1-HSL. What is happening? Causality & Solution: You are likely detecting a cross-reactive long-chain AHL (e.g., C12-HSL or 3-oxo-C14-HSL) or a non-AHL mimic. Biosensors like NTL4(pZLR4) are highly sensitive to long-chain AHLs but lack strict chain-length specificity[4]. Furthermore, if your extraction solvent was not fully evaporated, residual acidified ethyl acetate can stress the biosensor, causing non-specific β -galactosidase release. Always validate biosensor hits with the Reversible Lactonolysis Protocol (see Section 3).

Q3: Why shouldn't I use Chromobacterium violaceum CV026 to detect C14:1-HSL? Causality & Solution: C. violaceum CV026 is engineered to detect short-chain AHLs (C4 to C8). The CviR receptor has a restricted steric binding pocket that poorly accommodates acyl chains longer than C8. Using CV026 for a C14 chain will result in false negatives[4]. You must use a long-chain specific biosensor.

Part 2: Biosensor Selection & False-Positive Risk Profile

To minimize false positives, you must select a biosensor whose cognate receptor aligns with the steric requirements of a 14-carbon monounsaturated acyl chain.

Biosensor StrainCognate ReceptorTarget Chain LengthApprox. Detection LimitFalse Positive Risk ProfileSuitability for C14:1-HSL
A. tumefaciens NTL4(pZLR4) TraRC8 – C14~1–10 nMHigh (DKPs, C12-HSL, C14-HSL)Excellent
E. coli pSB1075 LasRC10 – C14~10–50 nMModerate (DKPs, solvent stress)Excellent
C. violaceum CV026 CviRC4 – C8~100 nMLow Inappropriate (False Negatives)

Part 3: Self-Validating Experimental Protocols

Protocol A: Reversible Lactonolysis (Base Hydrolysis) Assay

Purpose: To definitively distinguish true AHLs from DKPs and other non-AHL mimics. Mechanism: The homoserine lactone ring of an AHL is highly susceptible to alkaline hydrolysis. At pH > 8, the ring opens to form an inactive N-acyl homoserine, which cannot bind the biosensor receptor. Re-acidification (pH < 5) drives the condensation reaction backward, re-closing the ring and restoring biosensor activity[5]. DKPs do not exhibit this reversible pH-dependent structural shift.

Step-by-Step Methodology:

  • Extraction: Extract 1 mL of cell-free bacterial supernatant with 1 mL acidified ethyl acetate (0.1% v/v acetic acid). Evaporate to complete dryness under a gentle stream of N2​ gas and resuspend in 100 µL HPLC-grade methanol.

  • Alkaline Hydrolysis: Split the extract into two 50 µL aliquots.

    • Test Aliquot: Add NaOH to a final concentration of 0.5 M. Incubate at 37°C for 3 hours.

    • Control Aliquot: Add an equal volume of sterile PBS.

  • Neutralization & Re-acidification: Split the Test Aliquot into two equal halves (Test A and Test B).

    • Test A: Neutralize to pH 7.0 using HCl.

    • Test B: Acidify to pH 2.0 using HCl and incubate for 24 hours at room temperature to force lactonization.

  • Biosensor Assay: Spot the Control, Test A, and Test B onto an A. tumefaciens NTL4(pZLR4) X-gal agar overlay.

  • Causal Interpretation: If the signal is lost in Test A but restored in Test B, the molecule is a true AHL. If the signal persists in Test A, the molecule is a DKP or a media artifact.

Protocol B: LC-MS/MS Targeted Validation

Purpose: To distinguish C14:1-HSL from cross-reactive long-chain AHLs. Mechanism: Electrospray ionization (ESI) of AHLs yields a predictable [M+H]+ parent ion. Collision-induced dissociation (CID) consistently cleaves the amide bond, yielding a characteristic product ion at m/z 102.05 (the protonated homoserine lactone ring)[6].

Step-by-Step Methodology:

  • Preparation: Reconstitute the dried ethyl acetate extract in HPLC-grade acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Elute using a linear gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode.

  • Targeted Detection: Set the precursor ion mass to m/z 310.2 (calculated for C18​H31​NO3​ [M+H]+ ).

  • Confirmation: Monitor for the specific transition m/z 310.2 102.05 . The presence of this transition at a retention time matching a synthetic C14:1-HSL standard confirms the molecule's exact identity, ruling out false positives from C12-HSL or 3-oxo-C14-HSL.

Part 4: Diagnostic Workflow Diagram

Follow this logical decision tree to systematically rule out false positives during your screening workflows.

G Start Positive Biosensor Signal (A. tumefaciens NTL4) BaseTreat Protocol A: Base Hydrolysis (0.5 M NaOH, pH > 8) Start->BaseTreat CheckSignal Re-test with Biosensor BaseTreat->CheckSignal SignalLost Is the signal lost? CheckSignal->SignalLost FalsePosDKP False Positive: DKP or Media Artifact SignalLost->FalsePosDKP No (Signal Persists) AcidTreat Protocol A: Acidification (HCl to pH 2) SignalLost->AcidTreat Yes (Ring Opened) SignalReturn Is the signal restored? AcidTreat->SignalReturn SignalReturn->FalsePosDKP No LCMS Protocol B: LC-MS/MS Target: m/z 310.2 -> 102.05 SignalReturn->LCMS Yes (Ring Closed) FalsePosAHL False Positive: Cross-reactive AHL (e.g., C12-HSL) LCMS->FalsePosAHL Other m/z peaks TruePos True Positive: C14:1-HSL Confirmed LCMS->TruePos Peak at m/z 310.2

Diagnostic workflow for resolving false positive C14:1-HSL biosensor signals.

References

  • N-cis-tetradec-9Z-enoyl-L-Homoserine lactone Product Information. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYNOzqnfZ8kgqCuLXa2uIer8IEDMfrKbOALKjDZCGGBuH4ACsg0HM4AuSo3utZOt4OYuMlO-ReZf_3BPsuBWEVrtF5LCZ6qdilHwXLbrMOMS3TDzKkBRpCuWlmyWFmn87jS9_QU16xDsL1Lc0jqaBZ1kT3mC4ULjPm8AxAfDei4u07Abt4uYCBdaO0U7egAi28qQg=]
  • Detection, characterization, and biological effect of quorum-sensing signaling molecules in peanut-nodulating bradyrhizobia. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqCgVYNc2zWJb4lZTJD5cDqkjT3xCQ3TW_bHmgyPrlRIlMuvZ9IscA16wCToiDSM8zckjIjGimDr42C2iaJeRB9XlMoAb6PdbWiciJ7FRLUovrMgdiyfNrQSbAdqCthVPgq-e]
  • Diketopiperazines Produced by the Halophilic Archaeon, Haloterrigena hispanica, Activate AHL Bioreporters. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnXhd8Lqr7W39xNtjhzfU8GUfhEZBajoa1NKtzgQe8Y40wNVVkAbRbPuyxq6Ex9l9o1MGeMhLtjD1usVf8qKJ3WNxVAXyyeQpgzXd-p3848SPTv_xEsXUR7vqVMDq4ZmmIt_WSV9xV_7gAM7YwjCXK4QflfdhQSDLbNCgT4vYqXgpveAR9_okhh8K7etxaSUoh4vEvPAhU4YsEKvR9uWEV14QryXKSSTMtLEhFEqQ1zC29Bi4XgN2EbPpCkHEZYJsL4GU6OKdQF-0qp-nEXG_1tBRyIZY=]
  • Messing with Bacterial Quorum Sensing. Microbiology and Molecular Biology Reviews (ASM).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESb8P4CnYin-HlqjHY5GAiPZx_xBq8CC_J38fNET5d2tEZkxYu7Rt1VPnYX1cB5GeYhY56Lrp-H4asKoBcoUfz6S5DxUVBDb1jNA9jkS8Es3qUomt2MMU2S3n-g_eajCYIrQwAFSFItIdyymtn]
  • Detection of AHLs by A. tumefaciens NTL4(pZLR4) and mass spectrometry analysis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEdAe-UaqhnuqdChJ7KCNLeEYBp3zCWP-1mTS5aelUzxV3RJ0JOU0fThzRadbPuP52vL75pRt_w6OD9PQPUO8SZpRYr9krPIPwoCSLjTTgyoITRf712DvcYsOubFQjDYdXCcGWaMljXYlY7jv_p-cR-2WBUlvcPSUjYkAo0DD2V1SMm4gwIMWZOM8K9HuL5U4NEJ-1abFfbKSCmAm7Tj8r_n9WQN--0QyrHfWpV6iqwfHCIDmxs0YEsr4fNUy9YLQaUa0=]
  • Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDNxu8BCC6TYijgAhC4Iq1BuqvM3SNgaxo0b46MZtL9zwOzVcLE2oI4oeOQRmI45wZWf6jvpIHDh-UeVoWmtCeqLMUtOrJSKDj0q748FUnVHNSbMAlnz6vL20Ds6NNF370crVNZGflW532_o=]

Sources

Troubleshooting

Improving solvent extraction yield of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone from complex matrices

Welcome to the Technical Support Center for N-acyl homoserine lactone (AHL) quantification. Extracting N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) from complex matrices—such as soil, blood plasma, and biofil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-acyl homoserine lactone (AHL) quantification. Extracting N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) from complex matrices—such as soil, blood plasma, and biofilm-rich media—presents unique thermodynamic and chemical challenges. Due to its 14-carbon acyl chain and 9Z double bond, C14:1-HSL is highly lipophilic, prone to matrix-binding, and susceptible to pH-driven lactonolysis.

This guide provides field-proven troubleshooting strategies, a self-validating extraction protocol, and the chemical causality behind each step to ensure maximum recovery for your downstream LC-MS/MS workflows.

Pathway Synth LuxI-type Synthase (Produces C14:1-HSL) AHL C14:1-HSL (Active Lactone Ring) Synth->AHL Enzymatic Synthesis Receptor LuxR-type Receptor (Gene Activation) AHL->Receptor Binding (Neutral pH) Degraded Acyl-homoserine (Inactive Open Ring) AHL->Degraded Lactonolysis (pH > 7) Degraded->AHL Acidification (pH < 2)

C14:1-HSL signaling pathway and pH-dependent lactonolysis dynamics.

Section 1: Fundamental Chemistry & Yield Limitations (FAQ)

Q: Why does my C14:1-HSL yield drop significantly when extracting from late-stationary phase cultures compared to exponential phase? A: This yield loss is primarily driven by pH-dependent lactonolysis, not biological downregulation. As bacterial cultures enter the stationary phase, the accumulation of metabolic byproducts often shifts the media to an alkaline state (pH > 7). Under alkaline conditions, the homoserine lactone ring undergoes non-enzymatic hydrolysis, opening to form an inactive acyl-homoserine[1]. While long-chain AHLs like C14:1-HSL are sterically more stable than short-chain variants (e.g., C4-HSL), they remain highly susceptible to degradation at elevated pH and temperatures[1]. Causality & Solution: To prevent this, you must acidify the culture supernatant or matrix to pH < 6 immediately upon harvesting. If lactonolysis has already occurred, acidifying the sample to pH 2.0 can drive the ring-closure reaction and partially recover the active AHL[1].

Q: I am using standard ethyl acetate liquid-liquid extraction (LLE), but my recovery for C14:1-HSL is much lower than for C6-HSL. Why? A: The discrepancy lies in the partition coefficient (LogP). C14:1-HSL possesses a long hydrophobic tail, making it significantly more lipophilic than short-chain AHLs. In complex matrices containing proteins, lipids, or humic acids, C14:1-HSL strongly partitions into hydrophobic pockets of matrix components rather than freely moving into the organic solvent. Standard ethyl acetate extraction often fails to disrupt these strong intermolecular hydrophobic interactions. Causality & Solution: You must use a more aggressive solvent system capable of denaturing matrix proteins and disrupting lipid complexes. Using a mixture of ethyl acetate and acetone (e.g., 4:1 v/v) enhances the disruption of lipid-AHL complexes, significantly improving recovery from solid matrices like soil[2].

Section 2: Self-Validating Protocol: Optimized Extraction of C14:1-HSL

This protocol utilizes normal-phase Solid-Phase Extraction (SPE) to isolate the polar lactone ring, which is highly effective for separating long-chain AHLs from lipophilic contaminants[3].

Workflow Sample Complex Matrix (Culture/Soil/Plasma) Acidify Acidification (0.1% Acetic Acid, pH < 6) Sample->Acidify Prevent Hydrolysis Extract Liquid-Liquid Extraction (Ethyl Acetate or DCM) Acidify->Extract Organic Partitioning SPE Solid-Phase Extraction (Silica Clean-up) Extract->SPE Remove Contaminants Analyze LC-MS/MS Analysis (Quantification) SPE->Analyze Target Elution

Step-by-step extraction workflow for long-chain AHLs from complex matrices.

Phase 1: Matrix Disruption & Acidification
  • Harvest & Chill: Immediately transfer the complex matrix (e.g., 10 mL culture supernatant or plasma) to ice to halt enzymatic AHL-acylase and lactonase activity.

  • Acidification: Add 0.1% (v/v) glacial acetic acid to drop the pH below 6.0[4]. Causality: This protonates matrix proteins (reducing non-specific AHL binding) and thermodynamically stabilizes the lactone ring against hydrolysis[3].

  • Internal Standard Spiking (Self-Validation Step): Spike the matrix with 100 nM of a heavy-isotope labeled standard (e.g., d4-C14-HSL). Validation Logic: Tracking this standard allows you to pinpoint exactly where yield loss occurs. If the final MS/MS signal is low, analyzing the intermediate waste fractions for the heavy isotope will reveal if the loss was due to poor initial partitioning (found in aqueous waste) or SPE column overloading (found in SPE wash).

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add an equal volume (10 mL) of acidified ethyl acetate (containing 0.1% acetic acid)[3].

  • Agitation: Shake vigorously for 2 minutes, venting frequently. For highly complex matrices (like soil), use accelerated solvent extraction or sonication to break micro-emulsions[2].

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to resolve the organic and aqueous layers. Collect the upper organic phase. Repeat the extraction twice more and pool the organic fractions.

  • Drying: Evaporate the pooled organic phase to complete dryness under a gentle stream of nitrogen gas.

Phase 3: Normal-Phase SPE Cleanup
  • Reconstitution: Redissolve the dried extract in 100 µL of methanol. Causality: Methanol disrupts remaining lipid-AHL micelles, ensuring the AHL is free for column interaction[3].

  • SPE Conditioning: Activate a normal-phase silica SPE cartridge with 6 mL of isooctane followed by 6 mL of ethyl ether[3].

  • Loading & Elution: Apply the sample. Wash with non-polar solvents to elute matrix lipids, then elute the C14:1-HSL using a highly polar solvent system optimized for the homoserine lactone ring's polarity[3].

Section 3: Troubleshooting Complex Matrices (FAQs)

Q: My liquid-liquid extraction with acidified ethyl acetate forms a severe, unbreakable emulsion when processing blood plasma or wastewater. How do I break it? A: Emulsions occur when amphiphilic matrix components (like denatured proteins or biosurfactants) stabilize the aqueous-organic interface. Actionable Steps: Do not rely solely on gravity. First, try centrifuging the separatory funnel contents at >5,000 x g. If the emulsion persists, apply the "salting-out" technique by saturating the aqueous phase with NaCl. This increases the ionic strength of the water, forcing the hydrophobic C14:1-HSL into the organic phase and thermodynamically destabilizing the emulsion interface.

Q: My SPE recovery is inconsistent. I am using a reversed-phase C18 cartridge. Should I change my elution gradient? A: You should change the stationary phase entirely. Reversed-phase C18 relies on hydrophobic interactions. Because C14:1-HSL is extremely hydrophobic, it binds so tightly to C18 that eluting it requires nearly 100% organic solvent (like acetonitrile or methanol). Unfortunately, this strong solvent will co-elute all the contaminating matrix lipids, defeating the purpose of the cleanup. Causality: Switch to normal-phase silica SPE. Silica interacts with the polar lactone ring (a feature common to all AHLs) rather than the variable acyl chain. This allows you to wash away the highly lipophilic matrix contaminants with non-polar solvents, and then selectively elute the C14:1-HSL[3].

Section 4: Quantitative Data: Solvent & Matrix Impact on Recovery

The following table summarizes the causal relationship between extraction conditions and expected C14:1-HSL recovery yields.

Extraction Condition / MatrixSolvent SystempHExpected Yield (%)Mechanistic Cause of Yield Outcome
Standard Media (Exponential)Ethyl Acetate6.575 - 85%Favorable partitioning; minimal lactonolysis.
Standard Media (Stationary)Ethyl Acetate8.2< 20%Severe pH-driven lactonolysis (ring opening)[1].
Standard Media (Stationary)Acidified Ethyl Acetate2.060 - 70%Acidification drives ring closure, recovering degraded AHL[1].
Soil / Biofilm MatrixEthyl Acetate5.530 - 40%Hydrophobic trapping of C14:1-HSL by matrix lipids/humic acids.
Soil / Biofilm MatrixEthyl Acetate / Acetone (4:1)5.585 - 95%Acetone disrupts lipid-AHL hydrophobic interactions[2].

References

  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC. nih.gov.
  • Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods. rsc.org.
  • N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed. nih.gov.
  • INVESTIGATION OF ACYL HOMOSERINE LACTONE QUORUM SENSING IN NITROSPIRA INOPIN

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and N-tetradecanoyl-L-homoserine lactone (C14-HSL) Signaling

For researchers, scientists, and drug development professionals delving into the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals delving into the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. This guide provides an in-depth, objective comparison of two long-chain N-acyl-homoserine lactones (AHLs): the unsaturated N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and its saturated counterpart, N-tetradecanoyl-L-homoserine lactone (C14-HSL). By examining their structural differences, receptor specificities, and downstream physiological effects, we aim to equip you with the critical knowledge to inform your experimental designs and therapeutic strategies.

Introduction to Acyl-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs.[2] These signaling molecules, synthesized by LuxI-type synthases, diffuse into the environment and, upon reaching a critical concentration, bind to and activate LuxR-type transcriptional regulators.[3][4] This activation leads to a coordinated change in the expression of genes controlling a wide array of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2][4]

The specificity of this signaling is largely determined by the structure of the AHL molecule, particularly the length and modification of its acyl side chain.[5] This guide focuses on two C14-AHLs, highlighting how a single double bond in the acyl chain can lead to distinct signaling outcomes.

Structural Comparison: A Tale of Saturation

The fundamental difference between N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and N-tetradecanoyl-L-homoserine lactone lies in the saturation of their 14-carbon acyl chains.

  • N-tetradecanoyl-L-homoserine lactone (C14-HSL) possesses a fully saturated acyl chain, giving it a linear and flexible conformation.[6]

  • N-cis-Tetradec-9Z-enoyl-L-homoserine lactone features a cis double bond between the ninth and tenth carbons of its acyl chain.[7] This introduces a rigid kink in the chain, altering its overall shape and flexibility.

This seemingly minor structural variation has significant implications for how these molecules interact with their cognate LuxR-type receptors.

Comparative Analysis of Signaling

While direct, head-to-head comparative studies of these two specific molecules in the same bacterial system are limited, we can infer their differential signaling properties by examining their roles in their native bacterial producers and the general principles of AHL-receptor interactions.

Receptor Specificity and Binding Affinity

The specificity of a LuxR-type receptor for its cognate AHL is a critical determinant of signaling pathway activation. The presence of a double bond in the acyl chain of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone likely results in a more constrained set of interactions within the binding pocket of its receptor compared to the more flexible saturated C14-HSL.

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone is a known autoinducer in the plant pathogen Agrobacterium vitis.[5][7] In A. vitis, a complex quorum-sensing network involving multiple LuxR homologs, including AvsR, AviR, and AvhR, regulates virulence.[1][8][9] The unique shape conferred by the cis-double bond is likely a key determinant for specific recognition by these receptors, ensuring the precise regulation of pathogenic traits. Disruption of the genes encoding these receptors leads to a loss of the ability to cause necrosis on grapevines, highlighting the critical role of this specific AHL in pathogenesis.[1][3]

N-tetradecanoyl-L-homoserine lactone (C14-HSL) , on the other hand, is a more broadly studied long-chain AHL. It has been shown to influence various phenotypes in different bacteria. For instance, in some bacteria, it can promote biofilm formation and adhesion.[10] The flexibility of its saturated acyl chain may allow it to interact with a wider range of LuxR-type receptors, albeit with varying affinities. Molecular docking studies with the AfeR receptor protein in Acidithiobacillus ferrooxidans have suggested a high binding affinity for C14-HSL, which is proposed to be beneficial for the activation of transcription.[11][12]

It is a general principle that the introduction of an unsaturated bond in the acyl chain can significantly impact binding activity to LuxR receptors.[13] This suggests that the cognate receptors for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone in A. vitis are likely highly specific for this unsaturated molecule, while receptors that recognize the saturated C14-HSL may exhibit a different binding profile.

Downstream Gene Regulation and Physiological Outcomes

The activation of a LuxR receptor by its cognate AHL initiates a cascade of gene expression changes. The nature of these changes is dependent on the specific bacterial species and the genes under the control of the quorum-sensing system.

In Agrobacterium vitis , the signaling pathway initiated by N-cis-Tetradec-9Z-enoyl-L-homoserine lactone is directly linked to its virulence. The activation of LuxR homologs like AvsR is essential for the production of long-chain AHLs and the subsequent expression of factors that cause necrosis on grape plants.[8][9] The quorum-sensing system in A. vitis appears to be a key regulator of its pathogenic lifestyle.

The physiological effects of N-tetradecanoyl-L-homoserine lactone (C14-HSL) are more varied across different bacterial species. In some contexts, it has been shown to inhibit the growth of certain bacteria, such as the periodontal pathogen Porphyromonas gingivalis.[14][15] In other cases, it can enhance processes like bioleaching by promoting bacterial adhesion and biofilm formation.[12][16] It has also been detected in the host environment during infections with pathogens like Citrobacter rodentium, although its precise role in this context is still under investigation.[17]

Table 1: Comparative Summary of Signaling Properties

FeatureN-cis-Tetradec-9Z-enoyl-L-homoserine lactoneN-tetradecanoyl-L-homoserine lactone (C14-HSL)
Acyl Chain Structure 14 carbons with a cis double bond at the 9th position14 carbons, fully saturated
Native Producing Organism (Example) Agrobacterium vitis[5][7]Various bacteria, including Acidithiobacillus ferrooxidans[12]
Known LuxR-type Receptors (Example) AvsR, AviR, AvhR in A. vitis[1][8][9]AfeR in A. ferrooxidans[11]
Key Physiological Roles (Examples) Regulation of virulence and necrosis in A. vitis[1][8]Biofilm formation, growth inhibition of certain species[10][14]

Experimental Methodologies for Comparative Analysis

To empirically compare the signaling activities of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and C14-HSL, a series of well-established experimental protocols can be employed. The causality behind these experimental choices lies in the need to dissect the specific interactions at the molecular level and observe the resulting macroscopic phenotypes.

Bacterial Reporter Strain Bioassays

This is a fundamental technique to assess the ability of an AHL to activate a specific LuxR-type receptor.

Principle: A bacterial reporter strain is engineered to lack its native LuxI synthase but retain the LuxR receptor and a reporter gene (e.g., lacZ for β-galactosidase activity or gfp for green fluorescent protein) under the control of a LuxR-regulated promoter. Activation of the receptor by an exogenous AHL results in a measurable output.

Step-by-Step Protocol:

  • Strain Selection: Choose appropriate reporter strains. For a broad comparison, one might use reporters with different LuxR homologs known to respond to long-chain AHLs. For a more specific comparison, one could attempt to create a reporter strain using the AvsR receptor from A. vitis.

  • Culture Preparation: Grow the reporter strains overnight in a suitable liquid medium.

  • Assay Setup: In a 96-well plate, add a subculture of the reporter strain to fresh medium.

  • AHL Addition: Add serial dilutions of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and C14-HSL to the wells. Include appropriate controls (no AHL, solvent control).

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain.

  • Data Acquisition: Measure the reporter gene expression at regular intervals (e.g., fluorescence for GFP, or by adding a substrate like ONPG for β-galactosidase and measuring absorbance).

  • Analysis: Plot the reporter activity against the AHL concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration) for each molecule. This provides a quantitative measure of their agonist activity.

Transcriptomic Analysis (RNA-Seq)

To understand the global gene expression changes induced by each AHL.

Principle: By sequencing the entire transcriptome of a bacterium exposed to each AHL, one can identify all the genes that are up- or down-regulated, providing a comprehensive view of the signaling response.

Step-by-Step Workflow:

  • Bacterial Culture: Grow the target bacterium (e.g., an A. vitis strain with a disrupted avsI gene to prevent endogenous AHL production) to a specific optical density.

  • AHL Treatment: Treat the cultures with either N-cis-Tetradec-9Z-enoyl-L-homoserine lactone, C14-HSL, or a vehicle control for a defined period.

  • RNA Extraction: Isolate total RNA from the bacterial cells.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome and perform differential gene expression analysis to identify genes whose expression is significantly altered by each AHL.

  • Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are enriched among the differentially expressed genes.

Phenotypic Assays

To observe the macroscopic consequences of signaling with each AHL.

Principle: Based on the known or predicted functions of the regulated genes, specific assays can be designed to measure relevant phenotypes.

Examples:

  • Biofilm Formation Assay: Grow bacteria in microtiter plates in the presence of each AHL and quantify biofilm formation using crystal violet staining.

  • Virulence Factor Assays: For A. vitis, a plant necrosis assay could be performed by inoculating grape tissue with an avsI mutant supplemented with either of the two AHLs.

  • Motility Assays: Assess swarming or swimming motility on semi-solid agar plates containing the respective AHLs.

Visualizing the Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_unsat N-cis-Tetradec-9Z-enoyl-L-homoserine lactone LuxR_unsat AvsR/AviR/AvhR (in A. vitis) AHL_unsat->LuxR_unsat Binds AHL_sat N-tetradecanoyl-L-homoserine lactone (C14-HSL) LuxR_sat Cognate LuxR (e.g., AfeR) AHL_sat->LuxR_sat Binds DNA_unsat Target DNA (Virulence Genes) LuxR_unsat->DNA_unsat Activates Transcription DNA_sat Target DNA (e.g., Biofilm Genes) LuxR_sat->DNA_sat Activates Transcription Phenotype_unsat Necrosis on Grapevine DNA_unsat->Phenotype_unsat Leads to Phenotype_sat Biofilm Formation DNA_sat->Phenotype_sat Leads to

Caption: Comparative signaling pathways of the two AHLs.

Experimental_Workflow cluster_synthesis Molecule Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis and Interpretation Synthesis_unsat Synthesize or Procure N-cis-Tetradec-9Z-enoyl-L-homoserine lactone Reporter_Assay Bacterial Reporter Strain Bioassays Synthesis_unsat->Reporter_Assay Transcriptomics Transcriptomic Analysis (RNA-Seq) Synthesis_unsat->Transcriptomics Phenotypic_Assay Phenotypic Assays Synthesis_unsat->Phenotypic_Assay Synthesis_sat Synthesize or Procure N-tetradecanoyl-L-homoserine lactone Synthesis_sat->Reporter_Assay Synthesis_sat->Transcriptomics Synthesis_sat->Phenotypic_Assay EC50 Determine EC50 (Receptor Activation) Reporter_Assay->EC50 DEG Identify Differentially Expressed Genes Transcriptomics->DEG Phenotype Quantify Phenotypic Changes Phenotypic_Assay->Phenotype Conclusion Draw Conclusions on Differential Signaling EC50->Conclusion DEG->Conclusion Phenotype->Conclusion

Caption: Workflow for comparing the two AHLs' signaling.

Conclusion and Future Directions

The presence of a cis-double bond in the acyl chain of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone distinguishes its signaling properties from the saturated C14-HSL. This structural difference likely dictates a higher degree of receptor specificity, leading to the precise regulation of virulence in its native producer, Agrobacterium vitis. In contrast, the more flexible, saturated C14-HSL may have a broader range of activities in different bacterial species.

For researchers and drug development professionals, these differences are critical. The high specificity of the unsaturated AHL and its receptor system in A. vitis presents a potential target for developing highly selective inhibitors of grapevine disease. Conversely, understanding the broader effects of the saturated C14-HSL can inform strategies to modulate bacterial behaviors like biofilm formation in various contexts.

Future research should focus on direct comparative studies, including determining the binding affinities of both molecules to a panel of LuxR receptors and performing comparative transcriptomics in a relevant bacterial host. Such studies will provide a more complete picture of the structure-activity relationships that govern long-chain AHL signaling and open new avenues for the targeted manipulation of bacterial communication.

References

  • Zheng, D., et al. (2005). luxR Homolog avhR in Agrobacterium vitis Affects the Development of a Grape-Specific Necrosis and a Tobacco Hypersensitive Response. Applied and Environmental Microbiology, 71(1), 410-419. [Link]

  • Zheng, D., et al. (2003). A luxR homolog, aviR, in Agrobacterium vitis is associated with induction of necrosis on grape and a hypersensitive response on tobacco. Molecular Plant-Microbe Interactions, 16(7), 650-658. [Link]

  • Fuqua, C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature Reviews Molecular Cell Biology, 3(9), 685-695. [Link]

  • Peña-Díaz, J., et al. (2023). Quorum sensing modulates bacterial virulence and colonization dynamics of the gastrointestinal pathogen Citrobacter rodentium. Gut Microbes, 15(2), 2269989. [Link]

  • Hardman, A., et al. (2005). Quorum sensing has an unexpected role in virulence in the model pathogen Citrobacter rodentium. EMBO reports, 6(8), 792-797. [Link]

  • Zheng, D., et al. (2008). Regulation of Long-Chain N-Acyl-Homoserine Lactones in Agrobacterium vitis. Journal of Bacteriology, 190(5), 1737-1746. [Link]

  • Schaefer, A. L., et al. (1996). Quorum sensing in Vibrio fischeri: probing autoinducer-LuxR interactions with autoinducer analogs. Journal of Bacteriology, 178(10), 2897-2901. [Link]

  • Salm, H., et al. (2009). Quorum-sensing signal production by Agrobacterium vitis strains and their tumor-inducing and tartrate-catabolic plasmids. FEMS Microbiology Letters, 296(2), 236-243. [Link]

  • Zheng, D., et al. (2008). Regulation of Long-Chain N-Acyl-Homoserine Lactones in Agrobacterium vitis. Journal of bacteriology, 190(5), 1737-46. [Link]

  • Zheng, D., & Burr, T. J. (2007). A luxR Homolog, aviR, in Agrobacterium vitis Is Associated with Induction of Necrosis on Grape and a Hypersensitive Response on Tobacco. Molecular Plant-Microbe Interactions, 16(7), 650-658. [Link]

  • Salm, H., et al. (2009). Quorum-sensing signal production by Agrobacterium vitis strains and their tumor-inducing and tartrate-catabolic plasmids. FEMS microbiology letters, 296(2), 236-43. [Link]

  • Hardman, A., et al. (2005). Wild-type Citrobacter rodentium, but not a croI mutant, produces N-acylhomoserine lactone signalling molecules. ResearchGate. [Link]

  • Peña-Díaz, J., et al. (2023). Quorum sensing modulates bacterial virulence and colonization dynamics of the gastrointestinal pathogen Citrobacter rodentium. Taylor & Francis Online. [Link]

  • Salm, H., et al. (2009). Quorum-sensing signal production by Agrobacterium vitis strains and their tumor-inducing and tartrate-catabolic plasmids. Oxford Academic. [Link]

  • Peña-Díaz, J., et al. (2023). AHL production during Citrobacter rodentium growth. ResearchGate. [Link]

  • Van der Jeught, S., et al. (2026). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. ResearchGate. [Link]

  • Peña-Díaz, J., et al. (2023). Differences of non-C. rodentium produced AHLs level in the biological... ResearchGate. [Link]

  • Van der Jeught, S., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 10, 2537-2544. [Link]

  • Tan, W. S., et al. (2020). Functional characterization of quorum sensing LuxR-type transcriptional regulator, EasR in Enterobacter asburiae strain L1. PeerJ, 8, e10166. [Link]

  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 893998. [Link]

  • Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Organic & Biomolecular Chemistry, 1(22), 4037-4043. [Link]

  • Krekhno, Z., et al. (2021). Citrobacter rodentium possesses a functional type II secretion system necessary for successful host infection. Infection and Immunity, 89(11), e00329-21. [Link]

  • Liu, M., et al. (2020). The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. International Journal of Molecular Sciences, 21(15), 5548. [Link]

  • Geske, G. D., et al. (2007). N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri. ACS Chemical Biology, 2(5), 315-320. [Link]

  • Caicedo, J. C., & Villamizar, G. A. (2022). The use of synthetic agonists of quorum sensing N- acyl homoserine lactone pathway improves the bioleaching ability in Acidithiobacillus and Pseudomonas bacteria. PeerJ, 10, e13840. [Link]

  • Spady, D. K., & Dietschy, J. M. (1988). Saturated and unsaturated fatty acids independently regulate low density lipoprotein receptor activity and production rate. Journal of Lipid Research, 29(9), 1209-1221. [Link]

  • Viana, E. S., et al. (2009). Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4. Brazilian Journal of Microbiology, 40(4), 847-857. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(8), 1834-1845. [Link]

  • Zhu, J., & Winans, S. C. (2001). LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. Molecular Microbiology, 39(3), 567-575. [Link]

  • Komiya-Ito, A., et al. (2006). N-Tetradecanoyl Homoserine Lactone, Signaling Compound for Quorum Sensing, Inhibits Porphyromonas gingivalis Growth. Research Journal of Microbiology, 1(1), 75-82. [Link]

  • Komiya-Ito, A., et al. (2006). N-Tetradecanoyl Homoserine Lactone, Signaling Compound for Quorum Sensing, Inhibits Porphyromonas gingivalis Growth. Science Alert. [Link]

  • Hossain, M. A., et al. (2017). Impact of phenolic compounds in the acyl homoserine lactone-mediated quorum sensing regulatory pathways. Scientific Reports, 7(1), 1-14. [Link]

  • Bai, X., et al. (2012). N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean. Plant Physiology, 160(2), 1078-1093. [Link]

  • Colepicolo, P., et al. (2024). Transcriptomic, proteomic and biochemical comparison of luminescent and non‐luminescent Keroplatinae larvae (Diptera: Keroplatidae). Insect Molecular Biology, 33(2), 147-160. [Link]

  • Petty, N. K., et al. (2009). Virulence regulation in Citrobacter rodentium: the art of timing. Current Opinion in Microbiology, 12(1), 63-69. [Link]

  • Li, Z., et al. (2013). Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes. PLoS ONE, 8(7), e68858. [Link]

  • Chen, S., et al. (2025). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Minerals, 15(12), 1563. [Link]

  • Ale-Ali, M., et al. (2017). Comparative Transcriptomic Analysis of Streptococcus thermophilus TH1436 and TH1477 Showing Different Capability in the Use of Galactose. Frontiers in Microbiology, 8, 147. [Link]

  • Ku, Y. L., et al. (2012). Regulation of the expression of key genes involved in HDL metabolism by unsaturated fatty acids. British Journal of Nutrition, 108(4), 623-631. [Link]

  • Ho, P. L., et al. (2023). Comparative Analysis of Transcriptome and Proteome Revealed the Common Metabolic Pathways Induced by Prevalent ESBL Plasmids in. CityUHK Scholars. [Link]

  • Chen, S., et al. (2025). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. R Discovery. [Link]

  • Jump, D. B., et al. (2002). Dietary polyunsaturated fatty acids and regulation of gene transcription. Clinical and Experimental Pharmacology and Physiology, 29(4), 334-338. [Link]

  • Khan Academy. (n.d.). Saturated fats, unsaturated fats, and trans fats. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Receptor Specificity of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and C12-HSL

For Researchers, Scientists, and Drug Development Professionals In the intricate world of bacterial communication, or quorum sensing (QS), the specificity of signaling molecules for their cognate receptors is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, or quorum sensing (QS), the specificity of signaling molecules for their cognate receptors is paramount. This guide provides an in-depth comparison of the receptor specificity of two key N-acyl homoserine lactone (AHL) signaling molecules: N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) and N-dodecanoyl-L-homoserine lactone (C12-HSL). Understanding the nuances of their interactions with LuxR-type receptors is crucial for the development of novel anti-virulence and anti-biofilm strategies.

Introduction to the Signaling Molecules

N-acyl homoserine lactones are a class of signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner.[1] The specificity of this regulation is largely determined by the structure of the AHL's acyl chain, which can vary in length, saturation, and substitution at the C3 position.[1]

  • N-dodecanoyl-L-homoserine lactone (C12-HSL): A well-characterized long-chain AHL, C12-HSL is a primary signaling molecule in the opportunistic pathogen Pseudomonas aeruginosa. It is the cognate ligand for the LasR receptor, a master regulator of virulence and biofilm formation.[2]

  • N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL): This long-chain AHL features a C14 acyl chain with a cis double bond at the 9th position. It has been identified as a signaling molecule in various bacteria, including Agrobacterium vitis.[1] Its interaction with a broader range of LuxR-type receptors is an area of active research.

The Central Players: LuxR-Type Receptors

LuxR-type proteins are intracellular receptors that bind to specific AHLs. Upon binding, these receptors typically dimerize and bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[3] Two of the most relevant and well-studied LuxR-type receptors in the context of long-chain AHLs are LasR and QscR from Pseudomonas aeruginosa.

Signaling Pathway Overview

The binding of an AHL to its cognate LuxR-type receptor initiates a signaling cascade that culminates in the regulation of target gene expression. This process is fundamental to the coordination of group behaviors in bacteria.

AHL_Signaling_Pathway AHL AHL (e.g., C12-HSL, C14:1-HSL) Receptor LuxR-type Receptor (e.g., LasR, QscR) AHL->Receptor Binding Dimer AHL-Receptor Dimer Complex Receptor->Dimer Dimerization DNA lux box DNA Dimer->DNA Binding Transcription Transcription of Target Genes DNA->Transcription Activation/ Repression

Caption: Generalized signaling pathway of AHL-mediated quorum sensing.

Comparative Receptor Specificity

While both C12-HSL and C14:1-HSL are long-chain AHLs, subtle differences in their acyl chain structure can lead to significant variations in their binding affinity and activation profiles for different LuxR-type receptors.

LasR: The Archetypal Long-Chain AHL Receptor

LasR from P. aeruginosa is known to have a high affinity for its cognate ligand, 3-oxo-C12-HSL, with reported EC50 values in the nanomolar range.[2] While less studied with C14:1-HSL, research on LasR's promiscuity suggests that it can be activated by a range of long-chain AHLs.[4] The presence of a 3-oxo group on the acyl chain of C12-HSL is a key determinant for high-affinity binding to LasR. The absence of this group in C12-HSL and C14:1-HSL generally results in lower, though still potentially significant, activation.

QscR: An Orphan Receptor with Broad Specificity

QscR, another LuxR-type receptor in P. aeruginosa, is considered an "orphan" receptor as it does not have a cognate synthase. It is known to respond to a broader range of AHLs compared to LasR.[4] Studies have shown that QscR can be activated by various long-chain AHLs, and importantly, it can be preferentially activated by non-native signals. This promiscuity suggests that QscR may play a role in interspecies communication.

LigandReceptorBinding Affinity (Kd) / EC50Experimental Method
C12-HSL LasR~EC50 of 9 nM (for 3-oxo-C12-HSL)[2]Reporter Gene Assay
C14:1-HSL LasRData not directly available-
C12-HSL QscRData not directly available-
C14:1-HSL QscRData not directly available-

Note: Direct comparative binding affinity data (Kd) for C12-HSL and C14:1-HSL with LasR and QscR is limited. The EC50 value for 3-oxo-C12-HSL with LasR is provided for context.

Experimental Methodologies for Determining Receptor Specificity

The determination of AHL receptor specificity relies on a suite of robust biochemical and biophysical techniques. Here, we detail the core principles and workflows for three key assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[5]

Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Receptor_Prep Purify Receptor Protein (e.g., LasR) ITC_Setup Load Receptor into Cell Load AHL into Syringe Receptor_Prep->ITC_Setup Ligand_Prep Prepare AHL Solution (e.g., C12-HSL) Ligand_Prep->ITC_Setup Titration Inject AHL into Cell ITC_Setup->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Fitting Fit Data to a Binding Model Isotherm->Fitting Parameters Determine Kd, n, ΔH Fitting->Parameters

Caption: Workflow for determining binding parameters using Isothermal Titration Calorimetry.

Detailed Protocol for Isothermal Titration Calorimetry:

  • Protein and Ligand Preparation:

    • Express and purify the LuxR-type receptor of interest to homogeneity.

    • Prepare a concentrated stock solution of the AHL (C12-HSL or C14:1-HSL) in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer as the protein to minimize solvent effects.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.

  • Instrument Setup:

    • Set the desired experimental temperature in the ITC instrument.

    • Load the purified receptor protein into the sample cell and the corresponding buffer into the reference cell.

    • Load the AHL solution into the injection syringe.

  • Titration:

    • Perform a series of small, precise injections of the AHL solution into the protein-containing sample cell while continuously stirring.

    • Allow the system to reach thermal equilibrium between each injection.

  • Data Acquisition and Analysis:

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Reporter Gene Assays

Reporter gene assays are a common and effective method to assess the ability of a ligand to activate or inhibit a specific LuxR-type receptor in a cellular context.[6] These assays typically utilize a bacterial strain that lacks its native AHL synthase but contains the gene for the LuxR-type receptor and a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase) under the control of a LuxR-dependent promoter.

Workflow for Reporter Gene Assay:

Reporter_Assay_Workflow cluster_strain Strain Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Strain_Culture Culture Reporter Strain AHL_Addition Add AHLs at Various Concentrations Strain_Culture->AHL_Addition Incubation Incubate to Allow Reporter Gene Expression AHL_Addition->Incubation Reporter_Activity Measure Reporter Activity (e.g., Luminescence) Incubation->Reporter_Activity Dose_Response Generate Dose-Response Curve Reporter_Activity->Dose_Response EC50_Determination Determine EC50 Dose_Response->EC50_Determination

Caption: Workflow for assessing receptor activation using a reporter gene assay.

Detailed Protocol for a Luciferase-Based Reporter Gene Assay:

  • Strain and Culture Preparation:

    • Grow the appropriate reporter strain overnight in a suitable liquid medium with selective antibiotics.

    • Subculture the overnight culture into fresh medium and grow to early to mid-exponential phase.

  • Assay Setup:

    • In a 96-well microtiter plate, add a fixed volume of the bacterial culture to each well.

    • Add serial dilutions of the AHLs (C12-HSL and C14:1-HSL) to the wells. Include appropriate controls (no AHL, solvent control).

  • Incubation:

    • Incubate the plate at the optimal temperature for the reporter strain for a sufficient period to allow for reporter gene expression (typically several hours).

  • Measurement and Analysis:

    • Measure the luminescence produced in each well using a luminometer.

    • Plot the luminescence intensity as a function of the AHL concentration to generate a dose-response curve.

    • Fit the dose-response curve to a suitable model (e.g., a sigmoidal dose-response model) to determine the EC50 value, which is the concentration of the AHL that produces 50% of the maximal response.

Competitive Binding Assays

Competitive binding assays are used to determine the relative binding affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand from the receptor.[7] This is particularly useful when direct binding measurements of the unlabeled ligand are challenging.

Workflow for Competitive Binding Assay:

Competitive_Binding_Workflow cluster_reagents Reagent Preparation cluster_binding Binding & Competition cluster_detection Detection & Analysis Receptor_Prep Purify Receptor Protein Incubate_Labeled Incubate Receptor with Labeled Ligand Receptor_Prep->Incubate_Labeled Labeled_Ligand Prepare Labeled Ligand (e.g., Fluorescent AHL) Labeled_Ligand->Incubate_Labeled Unlabeled_Ligand Prepare Unlabeled Ligand (C12-HSL or C14:1-HSL) Add_Unlabeled Add Increasing Concentrations of Unlabeled Ligand Unlabeled_Ligand->Add_Unlabeled Incubate_Labeled->Add_Unlabeled Measure_Signal Measure Signal from Labeled Ligand Add_Unlabeled->Measure_Signal Displacement_Curve Generate Displacement Curve Measure_Signal->Displacement_Curve IC50_Ki Determine IC50 and Ki Displacement_Curve->IC50_Ki

Caption: Workflow for determining relative binding affinity using a competitive binding assay.

Detailed Protocol for a Fluorescence-Based Competitive Binding Assay:

  • Reagent Preparation:

    • Purify the LuxR-type receptor.

    • Synthesize or obtain a fluorescently labeled AHL that is known to bind to the receptor.

    • Prepare stock solutions of the unlabeled competitor AHLs (C12-HSL and C14:1-HSL).

  • Assay Setup:

    • In a suitable assay plate, add a fixed concentration of the purified receptor and the fluorescently labeled AHL to each well.

    • Add serial dilutions of the unlabeled competitor AHLs to the wells.

  • Incubation:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence signal in each well. As the unlabeled ligand displaces the fluorescent ligand, the signal will change (e.g., a decrease in fluorescence polarization).

    • Plot the fluorescence signal as a function of the unlabeled ligand concentration to generate a displacement curve.

    • Determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the labeled ligand.

    • The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the unlabeled ligand for the receptor.

Implications for Research and Drug Development

The differential specificity of C12-HSL and C14:1-HSL for various LuxR-type receptors has significant implications:

  • Understanding Interspecies Communication: The ability of a receptor like QscR to respond to a broader range of AHLs, including those not produced by its host bacterium, highlights the potential for complex interspecies communication and competition within microbial communities.

  • Development of Specific QS Inhibitors: A detailed understanding of the structural basis for ligand-receptor specificity is essential for the rational design of potent and specific quorum sensing inhibitors (QSIs). By targeting the unique features of a particular LuxR-type receptor's binding pocket, it is possible to develop antagonists that disrupt virulence without exerting selective pressure for resistance.

  • Modulating Biofilm Formation: As biofilm formation is often regulated by quorum sensing, the ability to selectively activate or inhibit specific LuxR-type receptors with tailored AHL analogs offers a promising strategy for controlling biofilm-associated infections.

Conclusion

While both N-cis-Tetradec-9Z-enoyl-L-homoserine lactone and C12-HSL are long-chain AHLs, their receptor specificity is not identical. The presence of the cis-double bond and the two-carbon difference in acyl chain length in C14:1-HSL can influence its binding affinity and activation profile for different LuxR-type receptors compared to the more extensively studied C12-HSL. Further direct comparative studies employing the rigorous experimental methodologies outlined in this guide are necessary to fully elucidate the nuances of their receptor interactions. Such knowledge will be invaluable for advancing our understanding of bacterial communication and for the development of next-generation antimicrobial therapies.

References

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2007). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. ChemBioChem, 8(17), 2123-2132. [Link]

  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?[Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Schaefer, A. L., Hanzelka, B. L., Parsek, M. R., & Greenberg, E. P. (1999). Detection, purification, and structural elucidation of the major acyl-homoserine lactone autoinducer from Pseudomonas aeruginosa. Methods in enzymology, 305, 288-301.
  • Sokalingam, S., Raghunathan, G., Soundrarajan, N., & Lee, S. G. (2012). A study on the effect of N-acyl-homoserine lactone on the structure and stability of the quorum-sensing regulator LasR from Pseudomonas aeruginosa. Journal of bioscience and bioengineering, 113(1), 1-6.
  • Vandeputte, O. M., Kiass, M., & Crèvecoeur, S. (2020). Anti-inflammatory effects of analogues of N-acyl homoserine lactones on eukaryotic cells. International journal of molecular sciences, 21(24), 9496. [Link]

  • Zain, N. N. M., Wasoh, H., & Ahmad, S. A. (2021). A bioassay protocol for quorum sensing studies using Vibrio campbellii. Bio-protocol, 11(19), e4181. [Link]

  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone that competitively inhibit activation of the Agrobacterium tumefaciens TraR protein. Journal of bacteriology, 180(20), 5398-5405.

Sources

Validation

Evaluating the Cross-Reactivity of N-cis-Tetradec-9Z-enoyl-L-homoserine Lactone in Agrobacterium tumefaciens Biosensors

Executive Summary & Mechanistic Grounding The detection and quantification of long-chain, unsaturated N-acyl homoserine lactones (AHLs) are critical for understanding quorum sensing (QS) networks in complex microbiomes a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The detection and quantification of long-chain, unsaturated N-acyl homoserine lactones (AHLs) are critical for understanding quorum sensing (QS) networks in complex microbiomes and developing targeted anti-virulence therapies[1]. N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-Δ9-cis-HSL) is a key long-chain autoinducer produced by pathogens and environmental bacteria, including Citrobacter rodentium, Agrobacterium vitis, and Methylobacterium extorquens[1][2][3].

Due to its 14-carbon tail and cis-double bond, C14:1-Δ9-cis-HSL evades detection by many standard short-chain biosensors. To accurately evaluate this molecule, researchers frequently turn to Agrobacterium tumefaciens-based biosensors (e.g., NTL4(pZLR4) or KYC55).

The Causality of Cross-Reactivity: The A. tumefaciens biosensor relies on the TraI/TraR quorum-sensing system[4]. While the cognate ligand for the TraR receptor is 3-oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL), the TraR ligand-binding pocket exhibits remarkable structural plasticity[5]. Its hydrophobic cavity can accommodate acyl chains ranging from C6 to C14. When C14:1-Δ9-cis-HSL enters the cell, it binds to TraR, stabilizing the protein against proteolytic degradation and triggering homodimerization. This active dimer binds to the tra box promoter, initiating the transcription of a reporter gene (typically lacZ for β-galactosidase)[4][5].

TraR_Pathway AHL C14:1-Δ9-cis-HSL TraR_Mon TraR Monomer (A. tumefaciens) AHL->TraR_Mon Binds TraR_Dim TraR-AHL Dimer (Active Complex) TraR_Mon->TraR_Dim Dimerization TraBox tra Box Promoter TraR_Dim->TraBox Activates Reporter lacZ Reporter (β-galactosidase) TraBox->Reporter Transcription

Mechanism of C14:1-Δ9-cis-HSL cross-reactivity via TraR dimerization and lacZ activation.

Biosensor Comparison: A. tumefaciens vs. Alternatives

When designing an assay for C14:1-Δ9-cis-HSL, selecting the correct biosensor is the most critical variable. Below is an objective comparison of A. tumefaciens against other industry-standard alternatives.

Table 1: Biosensor Performance Matrix for Long-Chain AHLs
Biosensor StrainReceptor SystemOptimal Chain LengthCross-Reactivity to C14:1-Δ9-cis-HSLReporter OutputPrimary Limitation
A. tumefaciens NTL4(pZLR4) TraRC8 (3-oxo)High (Detects down to nM range)β-galactosidase (Colorimetric/X-gal)Requires 12-18h incubation for visual output[5].
C. violaceum CV026 CviRC6None (Fails to detect >C8 chains)Violacein (Purple pigment)Strict steric hindrance in CviR pocket prevents long-chain binding[5][6].
E. coli pSB1075 LasRC12 (3-oxo)Moderate Bioluminescence (LuxCDABE)Requires luminometer; lower sensitivity to monounsaturated tails.

Analytical Insight: Chromobacterium violaceum CV026 is entirely unsuitable for C14:1-Δ9-cis-HSL due to the strict binding pocket of CviR, which actively antagonizes chains longer than C8[5][6]. While the E. coli LasR system detects long chains, A. tumefaciens remains the gold standard for TLC-overlay assays due to its ultra-high sensitivity and the robust, easily quantifiable colorimetric output of the lacZ reporter[5].

Experimental Methodology: Self-Validating TLC-Overlay Protocol

To accurately evaluate the cross-reactivity of C14:1-Δ9-cis-HSL without interference from endogenous short-chain AHLs, a Thin-Layer Chromatography (TLC) overlay assay is required. This protocol is designed as a self-validating system: it separates molecules by hydrophobicity before detection, ensuring that the biosensor's response is specifically tied to the C14:1 migration profile.

Step-by-Step Protocol

Phase 1: Sample Preparation & Separation

  • Extraction: Extract AHLs from the target bacterial supernatant using acidified ethyl acetate (0.1% acetic acid) to prevent lactone ring hydrolysis. Dry under nitrogen and resuspend in HPLC-grade acetonitrile.

  • TLC Spotting: Spot 1–5 µL of the extract onto a C18 reversed-phase TLC plate.

    • Self-Validation Control 1 (Positive): Spot 1 µL of synthetic 3-oxo-C8-HSL (10 µM) to validate TraR functionality.

    • Self-Validation Control 2 (Target): Spot 1 µL of synthetic C14:1-Δ9-cis-HSL (10 µM) to establish the specific Retention Factor ( Rf​ ).

    • Self-Validation Control 3 (Negative): Spot 1 µL of pure acetonitrile to rule out solvent-induced artifacts.

  • Chromatography: Develop the plate in a mobile phase of methanol/water (60:40, v/v) until the solvent front reaches 1 cm from the top. Air-dry completely in a fume hood.

Phase 2: Biosensor Overlay 4. Inoculum Prep: Grow A. tumefaciens NTL4(pZLR4) in AB minimal medium containing 50 µg/mL gentamicin to an OD600​ of 0.6. 5. Agar Overlay: Mix 15 mL of the biosensor culture with 150 mL of molten AB soft agar (0.7%) maintained at 45°C. Add X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) to a final concentration of 40 µg/mL. 6. Application: Carefully pour the seeded soft agar over the dried TLC plate in a sterile tray. Allow to solidify. 7. Incubation & Analysis: Incubate at 28°C for 12–18 hours. C14:1-Δ9-cis-HSL will appear as a distinct blue spot. Calculate the Rf​ value and compare it against the synthetic standard.

TLC_Workflow S1 1. Sample Prep (Extract AHLs) S2 2. TLC Separation (C18 Reverse Phase) S1->S2 S3 3. Biosensor Overlay (NTL4 + X-gal agar) S2->S3 S4 4. Incubation (28°C, 12-18h) S3->S4 S5 5. Visualization (Blue Spot Analysis) S4->S5

Step-by-step TLC-biosensor overlay workflow for isolating and detecting long-chain AHLs.

Quantitative Data Presentation

The following table summarizes the expected cross-reactivity thresholds when evaluating C14:1-Δ9-cis-HSL against standard control AHLs using the A. tumefaciens NTL4(pZLR4) microtiter assay (measured via Miller Units of β-galactosidase activity).

Table 2: Relative Detection Limits and Activation Thresholds
AHL MoleculeChain LengthMinimum Detection LimitRelative TraR Affinity*Biosensor Response Time
3-oxo-C8-HSL (Cognate)8 Carbons~1.0 - 5.0 pM100% (Baseline)4 - 6 hours
C14:1-Δ9-cis-HSL 14 Carbons~10.0 - 50.0 nM15% - 25%8 - 12 hours
C6-HSL 6 Carbons~100.0 nM< 5%> 12 hours

*Affinity is expressed as the relative concentration required to achieve 50% maximal β-galactosidase activation compared to the cognate ligand.

References

  • ResearchGate. "Identification and characterization of N-acylhomoserine lactone (AHL)." ResearchGate. Available at:[Link]

  • ResearchGate. "Methylobacterium extorquens AM1 produces a novel type of acyl-homoserine lactone with a double unsaturated side chain under methylotrophic growth conditions." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Co-dependent and Interdigitated: Dual Quorum Sensing Systems Regulate Conjugative Transfer of the Ti Plasmid and the At Megaplasmid in Agrobacterium tumefaciens 15955." NIH. Available at: [Link]

  • Oxford University Press. "Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors." OUP. Available at: [Link]

Sources

Comparative

Gas chromatography vs LC-MS for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone quantification accuracy

Analytical Mastery: GC-MS vs. LC-MS/MS for the Quantification of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) As drug development and microbiological research increasingly focus on disrupting bacterial quorum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: GC-MS vs. LC-MS/MS for the Quantification of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL)

As drug development and microbiological research increasingly focus on disrupting bacterial quorum sensing (QS), the precise quantification of signaling molecules like N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) has become critical. C14:1-HSL is a long-chain acyl-homoserine lactone (AHL) utilized by various Gram-negative bacteria (such as Vibrio and Rhodobacteraceae species) to coordinate population-density-dependent phenotypes, including virulence and biofilm formation.

For analytical scientists, C14:1-HSL presents a unique structural challenge: it combines a highly hydrophobic 14-carbon aliphatic chain containing a cis-9 double bond with a polar, pH-sensitive, and thermally labile homoserine lactone ring. This guide objectively evaluates the two primary analytical platforms used for its quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides a self-validating protocol for achieving absolute accuracy.

QS_Pathway Bact Bacterial Cell (AHL Synthase) AHL C14:1-HSL (Autoinducer) Bact->AHL Synthesis Receptor LuxR-type Receptor (Transcription Factor) AHL->Receptor Binding Genes Target Genes (Expression) Receptor->Genes Activation Phenotype Pathogenesis & Biofilm Genes->Phenotype Phenotype

Quorum sensing pathway illustrating C14:1-HSL synthesis, receptor binding, and phenotypic activation.

Mechanistic Evaluation: Why LC-MS/MS Outperforms GC-MS

The choice of analytical platform must be dictated by the physicochemical properties of the analyte. When evaluating GC-MS against LC-MS/MS for C14:1-HSL, the fundamental mechanisms of sample introduction and ionization dictate the winner.

The Pitfalls of Gas Chromatography (GC-MS) To analyze a molecule via GC, it must be volatile and thermally stable. C14:1-HSL fails on both fronts. The long C14 chain drastically reduces volatility, necessitating high injector port temperatures (typically >250°C). At these temperatures, the homoserine lactone ring undergoes severe thermal degradation. As a result,1[1]. This thermal instability is2[2], meaning that true biological concentrations are consistently underestimated. Consequently, the3[3].

The Superiority of LC-MS/MS LC-MS/MS bypasses the need for volatilization, making it the gold standard for long-chain AHLs. Using Electrospray Ionization (ESI) in positive mode, C14:1-HSL is gently ionized to its intact protonated pseudo-molecular ion ([M+H]⁺ at m/z 310.2). In a triple quadrupole (QqQ) mass spectrometer, Multiple Reaction Monitoring (MRM) isolates this precursor and subjects it to collision-induced dissociation (CID). This yields a highly specific4[4]. Additional fragments, such as m/z 84.0 and 56.0, serve as qualifiers to guarantee absolute identification accuracy (5)[5].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both platforms for C14:1-HSL quantification, highlighting the causal reasons behind the data.

ParameterGC-MS/MSLC-MS/MS (QqQ)Causality / Scientific Rationale
Limit of Detection (LOD) 10 - 50 ppb0.01 - 1 ppbLC-MS/MS is up to 1,000x more sensitive due to the preservation of the intact[M+H]⁺ ion via soft ESI.
Analyte Recovery 40% - 60%85% - 95%GC injector heat causes thermal degradation and ring-opening of the lactone moiety.
Derivatization Often RequiredNot RequiredGC requires complex silylation for stability; LC analyzes the native, underivatized molecule.
Matrix Effects HighModerateLC-MS/MS utilizes highly specific MRM transitions to filter out background biological noise.
Throughput LowHighLC-MS/MS eliminates lengthy derivatization steps, enabling rapid, high-throughput batch processing.

Self-Validating LC-MS/MS Protocol for C14:1-HSL

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, a protocol cannot merely list steps; it must be a self-validating system. The following workflow incorporates internal controls to automatically correct for extraction losses and matrix-induced ion suppression.

Step 1: Matrix Spiking (The Self-Validation Engine)

  • Action: Before any sample manipulation, spike the biological matrix (e.g., spent media or biofilm homogenate) with a known concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as C14:1-HSL-d3.

  • Causality: By adding the heavy isotope at the very beginning, any analyte lost during extraction or suppressed during ionization will be proportionally mirrored by the SIL-IS. The final ratio of Native/SIL-IS remains perfectly accurate, validating the run internally.

Step 2: Acidified Liquid-Liquid Extraction (LLE)

  • Action: Extract the spiked sample using two volumes of ethyl acetate containing 0.5% acetic acid.

  • Causality: The lactone ring of AHLs is highly susceptible to alkaline hydrolysis (ring-opening) at physiological or basic pH. Acidification ensures the ring remains intact and uncharged, driving the molecule entirely into the organic phase for maximum recovery.

Step 3: UHPLC Separation

  • Action: Separate the extract on a C18 reversed-phase column using a gradient mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% formic acid.

  • Causality: The hydrophobic C18 stationary phase effectively retains the long C14 aliphatic chain. The addition of formic acid acts as an essential proton donor, 6[6].

Step 4: MRM Detection & Quantification

  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transition of m/z 310.2 → 102.1 for C14:1-HSL, and m/z 313.2 → 102.1 for the SIL-IS. Quantify using a matrix-matched calibration curve.

LCMS_Workflow Sample Biological Matrix + SIL-IS Spike LLE Acidified LLE (Ethyl Acetate) Sample->LLE LC UHPLC (C18 Gradient) LLE->LC ESI ESI+ Ionization ([M+H]+ 310.2) LC->ESI MRM MRM Detection (m/z 102.1) ESI->MRM

Self-validating LC-MS/MS workflow for C14:1-HSL quantification using acidified extraction and MRM.

Sources

Validation

Comparing ethyl acetate vs dichloromethane extraction efficiencies for N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

An In-Depth Guide to the Extraction of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone: A Comparative Analysis of Ethyl Acetate and Dichloromethane In the intricate world of microbial communication, N-acyl-homoserine lacton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction of N-cis-Tetradec-9Z-enoyl-L-homoserine lactone: A Comparative Analysis of Ethyl Acetate and Dichloromethane

In the intricate world of microbial communication, N-acyl-homoserine lactones (AHLs) serve as critical signaling molecules, orchestrating collective behaviors in a process known as quorum sensing.[1] Among these, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a pivotal role in regulating processes such as biofilm formation and virulence in various Gram-negative bacteria.[2] For researchers in microbiology, drug development, and environmental science, the ability to accurately and efficiently extract these molecules from complex biological matrices is paramount for their quantification and functional analysis.

This guide provides a comprehensive comparison of two commonly employed organic solvents for the liquid-liquid extraction of C14-HSL: ethyl acetate and dichloromethane. We will delve into the underlying chemical principles, present experimental considerations, and offer a detailed protocol to aid researchers in selecting the optimal solvent and methodology for their specific needs.

Solvent Properties: A Foundation for Extraction Efficiency

The choice of an extraction solvent is governed by its physicochemical properties and its interaction with the target analyte. Both ethyl acetate and dichloromethane are effective at extracting the relatively lipophilic AHLs from aqueous culture media. However, their distinct characteristics influence their performance and suitability.

PropertyEthyl Acetate (C₄H₈O₂)Dichloromethane (CH₂Cl₂)
Polarity Index 4.43.1
Boiling Point 77.1 °C39.6 °C
Density 0.902 g/cm³1.33 g/cm³
Safety Profile Flammable, irritantCarcinogenic, Mutagenic, Reprotoxic (CMR) substance[3]

Dichloromethane's higher density causes it to form the lower organic phase during extraction, which can simplify separation. Its lower boiling point facilitates rapid evaporation. Conversely, ethyl acetate is less dense than water and has a higher boiling point. Critically, dichloromethane is recognized as a hazardous substance, which has led many researchers to seek safer alternatives like ethyl acetate.[3]

Comparative Extraction Efficiency

Liquid-liquid extraction is a widely used and established method for isolating AHLs from bacterial cultures.[4] Both ethyl acetate and dichloromethane have been successfully used for this purpose.

  • Ethyl Acetate: This is the most frequently cited solvent for AHL extraction.[4][5] Its effectiveness is significantly enhanced by acidification, typically with 0.1% to 0.5% formic acid or acetic acid.[1][4][5] This acidification is crucial to prevent the pH-dependent hydrolysis of the AHL's lactone ring, a process known as lactonolysis, which renders the molecule inactive.[6] Studies have shown that ethyl acetate provides high recovery rates for a broad range of AHLs.[7]

  • Dichloromethane: While less common, dichloromethane is also a potent solvent for AHL extraction.[4] Some research suggests it may be more efficient than ethyl acetate for extracting certain AHLs, particularly those with 3-oxo and 3-hydroxy substitutions.[5] However, given its classification as a carcinogenic solvent, its use is often discouraged when effective and safer alternatives are available.[3]

A study comparing various solvents found that mixtures, such as ethyl acetate/ethanol, can yield higher extraction efficiencies than dichloromethane for certain volatile compounds.[3] While not directly focused on C14-HSL, this highlights that solvent selection is nuanced and depends on the specific analyte and matrix.

The Critical Role of pH in AHL Stability

The stability of the homoserine lactone ring is highly pH-dependent. Under neutral to alkaline conditions, the lactone ring is susceptible to hydrolysis, opening up to form the corresponding N-acyl-L-homoserine. This process is influenced by temperature and the length of the acyl side chain, with longer chains generally conferring greater stability.[6] To counteract this degradation during extraction from spent culture supernatants, which often become alkaline during bacterial growth, acidification of the sample or the extraction solvent is a standard and essential practice.[5][6]

Visualizing the Quorum Sensing Pathway and Extraction Workflow

To better understand the context and the process, the following diagrams illustrate the fundamental quorum sensing circuit and the experimental workflow for AHL extraction.

QuorumSensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_Internal AHL LuxI->AHL_Internal Synthesis LuxR LuxR-type Receptor AHL_Receptor_Complex AHL-Receptor Complex LuxR->AHL_Receptor_Complex TargetGenes Target Genes AHL_Receptor_Complex->TargetGenes Regulates Transcription AHL_Internal->LuxR AHL_External AHL AHL_Internal->AHL_External Diffusion (Low Cell Density) AHL_External->AHL_Internal Diffusion (High Cell Density) ExtractionWorkflow Start Bacterial Culture (Stationary Phase) Centrifuge Centrifuge Culture (e.g., 12,000 x g, 10 min, 4°C) Start->Centrifuge Separate Collect Supernatant Centrifuge->Separate Filter Filter Supernatant (0.22 µm filter) Separate->Filter Extract Liquid-Liquid Extraction (e.g., 2x with equal volume of acidified ethyl acetate) Filter->Extract Combine Pool Organic Phases Extract->Combine Evaporate Evaporate to Dryness (Rotary evaporator or N₂ stream) Combine->Evaporate Reconstitute Reconstitute Residue (e.g., in Acetonitrile or Methanol) Evaporate->Reconstitute Analyze Analysis (HPLC-MS, etc.) Reconstitute->Analyze

Caption: Experimental workflow for AHL extraction from bacterial supernatant.

Detailed Experimental Protocol: Extraction of C14-HSL Using Acidified Ethyl Acetate

This protocol describes a robust method for the liquid-liquid extraction of C14-HSL from bacterial culture supernatants, adapted from established methodologies. [1][8] Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (HPLC grade)

  • Formic acid (or glacial acetic acid)

  • Centrifuge and appropriate centrifuge tubes

  • 0.22 µm syringe filters

  • Separatory funnel

  • Rotary evaporator or a nitrogen gas evaporation system

  • Acetonitrile or Methanol (HPLC grade) for reconstitution

Procedure:

  • Preparation of Acidified Ethyl Acetate: Prepare a solution of ethyl acetate containing 0.1% (v/v) formic acid. For example, add 1 mL of formic acid to 999 mL of ethyl acetate.

  • Sample Preparation: a. Harvest the bacterial culture, typically in the stationary phase when AHL concentration is maximal. b. Pellet the bacterial cells by centrifugation at 12,000 x g for 10 minutes at 4°C. [1] c. Carefully decant the supernatant into a new, clean container. d. To remove any remaining cells and debris, filter the supernatant through a 0.22 µm filter. [1]

  • Liquid-Liquid Extraction: a. Transfer the filtered supernatant to a separatory funnel. b. Add an equal volume of the acidified ethyl acetate to the separatory funnel. c. Stopper the funnel and invert it several times to mix, periodically venting to release pressure. Avoid vigorous shaking that can lead to the formation of emulsions. d. Allow the layers to separate completely. The less dense ethyl acetate will form the upper layer. e. Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer. f. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3b-3e) one more time to maximize recovery. [5]

  • Drying and Concentration: a. Combine the organic extracts from both extractions. b. Evaporate the ethyl acetate to complete dryness using a rotary evaporator (water bath temperature at 40-45°C) or under a gentle stream of nitrogen gas. [4]

  • Reconstitution and Storage: a. Reconstitute the dried residue in a small, precise volume of a suitable solvent for your downstream analysis, such as acetonitrile or methanol. [4][9] b. Transfer the reconstituted sample to a clean vial. It is now ready for analysis by techniques like HPLC-MS or for use in bioassays. c. For storage, keep the sample at -20°C. [4]

Conclusion and Recommendations

Both ethyl acetate and dichloromethane are effective for the extraction of C14-HSL and other long-chain AHLs. However, the current scientific consensus and safety guidelines strongly favor the use of acidified ethyl acetate .

Ethyl acetate offers a compelling balance of high extraction efficiency, particularly when acidified to preserve the integrity of the AHL molecule, and a significantly better safety profile. [3][4]It is the most widely adopted solvent for this application and is recommended for general use.

Dichloromethane may offer slightly better recovery for specific AHL classes, but its status as a CMR substance necessitates stringent safety controls and makes it a less desirable choice, especially when a safer and proven alternative exists. [3][5] For researchers aiming to develop robust, reproducible, and safe protocols for the study of C14-HSL, acidified ethyl acetate stands out as the superior choice. Its widespread use in the literature also ensures better comparability of results across different studies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acyl-Homoserine Lactones.
  • Sheng, H., Song, Y., Bian, Y., Wu, W., Xiang, L., Liu, G., Jiang, X., & Wang, F. (2017). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. Analytical Methods, 9, 688.
  • Ziegler, E. W. (2021). The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis. Theses and Dissertations. 580.
  • Yin, H., et al. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Applied Microbiology.
  • Ortori, C. A., et al. (n.d.). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Applied and Environmental Microbiology.
  • BenchChem. (n.d.). Optimizing Acetyl-L-homoserine Lactone (AHL) Detection: A Technical Support Center.
  • Zhu, J., et al. (n.d.). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology.
  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5465-5476.
  • Zhang, R., et al. (2025). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Minerals.
  • Guillot, S., et al. (2016). Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system. Journal of Chromatography A, 1459, 16-24.

Sources

Comparative

Phenotypic differences in biofilms treated with N-cis-Tetradec-9Z-enoyl-L-homoserine lactone versus short-chain AHLs

Comparative Guide: Phenotypic Differences in Biofilms Treated with N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. Short-Chain AHLs As a Senior Application Scientist, I frequently observe researchers treating N-acyl hom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Phenotypic Differences in Biofilms Treated with N-cis-Tetradec-9Z-enoyl-L-homoserine lactone vs. Short-Chain AHLs

As a Senior Application Scientist, I frequently observe researchers treating N-acyl homoserine lactones (AHLs) as a monolithic class of autoinducers. This is a critical oversight in drug development and microbiology. The phenotypic architecture, metabolic output, and virulence of a biofilm are heavily dictated by the specific acyl chain length and saturation of the signaling molecule.

This guide provides an in-depth technical comparison between short-chain AHLs (e.g., C4-HSL, C6-HSL) and the highly specific long-chain unsaturated AHL, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) . By understanding the thermodynamic and receptor-level causality behind these molecules, researchers can better engineer antivirulence therapies and quorum quenching (QQ) strategies.

Mechanistic Divergence: Receptor Affinity & Quorum Quenching

The fundamental differences between C14:1-HSL and short-chain AHLs stem from their molecular geometry and how they interact with LuxR-family transcriptional regulators and degrading enzymes.

  • Receptor Pocket Thermodynamics : Short-chain AHLs (4–8 carbons) bind with high affinity to receptors with sterically restricted binding pockets, such as CviR. In contrast, C14:1-HSL features a 14-carbon acyl chain with a cis-double bond at the 9th position[1]. This bulky, hydrophobic tail requires receptors with deep, hydrophobic cavities (e.g., TraR or LasR homologs). The cis-double bond introduces a kink in the acyl chain, which alters the binding kinetics and prevents the molecule from fully packing into non-specific receptors, ensuring high signal fidelity during late-stage biofilm maturation.

  • Susceptibility to Quorum Quenching (QQ) : The structural differences dictate the molecule's vulnerability to enzymatic degradation. AHL-lactonases hydrolyze the lactone ring regardless of chain length. However, AHL-acylases , which cleave the amide bond, exhibit a strong preference for long-chain AHLs like C14:1-HSL[2][3]. The extended hydrophobic tail of C14:1-HSL anchors more efficiently into the acylase active site, making long-chain signaling pathways inherently more susceptible to targeted acylase-based antivirulence therapies[4].

AHL_Mechanisms ShortAHL Short-Chain AHLs (C4-HSL, C6-HSL) RecShort CviR Receptor (Sterically Restricted) ShortAHL->RecShort High Affinity Acylase AHL-Acylase (Quorum Quenching) ShortAHL->Acylase Low/No Hydrolysis LongAHL Long-Chain AHLs (C14:1-HSL) RecLong TraR/LasR Receptor (Hydrophobic Pocket) LongAHL->RecLong High Affinity LongAHL->Acylase Preferential Hydrolysis PhenoShort Early Biofilm Biomass Reduced Lactate RecShort->PhenoShort Transcription PhenoLong Late-Stage Maturation Increased Protease RecLong->PhenoLong Transcription

Signaling and degradation pathways of short-chain versus long-chain AHLs in biofilm matrices.

Comparative Phenotypic Effects in Biofilms

Experimental data reveals that treating biofilms with C14:1-HSL versus short-chain AHLs yields highly divergent macroscopic and metabolic phenotypes. For instance, in Methylobacterium extorquens AM1, C14:1-HSL is exclusively synthesized under methylotrophic conditions, acting as a specialized environmental adaptation signal[5]. In multispecies oral and commensal biofilms, the dichotomy is even more pronounced[6].

Quantitative Data Summary
Phenotypic / Mechanistic TraitShort-Chain AHLs (e.g., C4-HSL, C6-HSL)N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL)
Primary Biofilm Role Early-stage cellular aggregation and initial attachment.Late-stage structural maturation and metabolic shifting.
Biofilm Biomass Impact Significantly promotes formation (up to 1.5x increase in CFU in periodontal models)[6].Variable; acts as a modulator rather than a primary growth driver.
Protease Activity Generally downregulates or maintains baseline activity.Significantly increases protease secretion (up to 165% in commensal models)[6].
Lactate Production Decreases lactic acid accumulation.Increases lactate accumulation, driving localized pH drops[6].
Biosensor Detection Chromobacterium violaceum CV026 (Violacein production)[4].Agrobacterium tumefaciens A136 or NTL4 (β-galactosidase/X-gal cleavage)[4].

Self-Validating Experimental Protocols

To objectively evaluate these phenotypic differences in your own laboratory, you must utilize self-validating workflows. The following protocols are designed to eliminate background noise and establish direct causality between the specific AHL chain length and the resulting phenotype.

Protocol A: Differential Biofilm Modulation Assay

Causality Rationale: By utilizing a ΔluxI mutant strain (which lacks the native AHL synthase), we eliminate endogenous autoinducer production. This guarantees that any observed phenotypic shift is strictly the result of the exogenous AHL spike.

  • Inoculation & Baseline Control : Culture the ΔluxI mutant strain in minimal media to an OD600 of 0.1.

    • Validation Checkpoint: Plate a vehicle control (DMSO only) to establish the baseline phenotype of the AHL-deficient biofilm.

  • AHL Supplementation : Aliquot the culture into a 96-well microtiter plate.

    • Group 1 : Add synthetic short-chain C4-HSL (10 µM).

    • Group 2 : Add synthetic long-chain C14:1-HSL (10 µM).

  • Incubation : Incubate statically at 30°C for 48 hours to allow for mature biofilm architecture to develop.

  • Biomass Quantification : Discard planktonic cells and wash the wells thrice with PBS. Stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the dye with 30% acetic acid and measure absorbance at 590 nm.

  • Protease Activity (Azocasein Assay) : Collect the cell-free supernatant from parallel wells. Incubate 100 µL of supernatant with 400 µL of 1% azocasein for 1 hour at 37°C. Precipitate undigested protein with 10% Trichloroacetic acid (TCA), neutralize with NaOH, and read absorbance at 440 nm. Note: Increased absorbance in Group 2 validates the long-chain AHL's role in upregulating virulence-associated proteases.

Protocol B: Quorum Quenching Susceptibility Assay

Causality Rationale: To prove that long-chain AHLs are more susceptible to AHL-acylases, we must measure the degradation kinetics using specific biosensors whose receptor pockets are tuned to the respective chain lengths.

  • Enzyme Incubation : Incubate 5 µM of C4-HSL and 5 µM of C14:1-HSL separately with purified AHL-acylase (e.g., MacQ or AhlM) at 25°C for 2 hours.

  • Heat Inactivation : Terminate the reaction by heating the samples to 95°C for 5 minutes.

  • Biosensor Overlay :

    • Spot the C4-HSL reaction mixture onto an agar plate seeded with C. violaceum CV026.

    • Spot the C14:1-HSL reaction mixture onto an agar plate seeded with A. tumefaciens A136 (supplemented with X-gal).

  • Result Interpretation : The CV026 plate will still exhibit a purple halo (violacein), proving short-chain AHLs resist acylase degradation. The A136 plate will lack a blue halo, proving the preferential cleavage of the C14:1-HSL amide bond.

References

  • Cayman Chemical. N-cis-tetradec-9Z-enoyl-L-Homoserine lactone: A bacterial quorum-sensing signaling molecule. 1

  • National Institutes of Health (PMC). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. 6

  • National Institutes of Health (PMC). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. 4

  • Frontiers in Microbiology. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. 2

  • MDPI. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. 3

  • CORE. Methylobacterium extorquens AM1 produces a novel type of acyl-homoserine lactone with a double unsaturated side chain. 5

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Inactivation, and Disposal of N-cis-Tetradec-9Z-enoyl-L-Homoserine Lactone (C14:1-HSL)

As a highly potent quorum-sensing (QS) autoinducer, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) requires stringent disposal protocols. In Gram-negative bacteria, long-chain N-acylhomoserine lactones (AHLs) r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly potent quorum-sensing (QS) autoinducer, N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) requires stringent disposal protocols. In Gram-negative bacteria, long-chain N-acylhomoserine lactones (AHLs) regulate critical population-density behaviors, including biofilm maturation, virulence factor secretion, and plasmid transfer[1],[2].

This guide provides researchers and safety officers with the causal logic, physicochemical data, and self-validating workflows required to safely neutralize and dispose of C14:1-HSL, ensuring both laboratory safety and environmental integrity.

The Causality of Hazard: Why Standard Disposal is Insufficient

Many laboratories mistakenly treat AHL waste as standard biological or chemical waste. However, C14:1-HSL presents a unique dual hazard that renders standard disposal methods (like simple autoclaving or drain disposal) dangerously inadequate:

  • Thermostability: Unlike proteinaceous biological toxins, AHLs are highly stable at neutral to acidic pH[3]. Standard autoclaving (121°C) without prior pH adjustment will not reliably destroy the molecule.

  • Ecological Disruption: If active C14:1-HSL enters the wastewater stream, it acts as an environmental signaling disruptor. It can artificially trigger biofilm formation and virulence in environmental microbiomes or opportunistic pathogens residing in plumbing infrastructure[4].

Because of this, the disposal protocol must achieve biological inactivation (cleaving the signaling lactone ring) followed by chemical destruction (incineration of the organic carrier solvents).

QS_Risk A Improper Disposal (Active C14:1-HSL in Drain) B Environmental Microbiome (Wastewater/Soil) A->B Release C LuxR-type Receptor Binding B->C Diffusion D Unintended Gene Expression (Virulence & Biofilm) C->D Activation E Ecological Disruption (Biofouling/Pathogen Survival) D->E Phenotype

Figure 1: Ecological causality of improper C14:1-HSL disposal leading to microbiome disruption.

Physicochemical Properties & Degradation Kinetics

Because of its 14-carbon acyl chain, C14:1-HSL is highly lipophilic and is typically dissolved in organic solvents such as DMSO, DMF, or ethanol to create stock solutions[5]. This complicates disposal, as the waste stream is a mixture of a biologically active signaling molecule and a hazardous organic solvent.

The fundamental principle of AHL inactivation is base-catalyzed hydrolysis (lactonolysis) . At high pH, the homoserine lactone ring undergoes a BAC2 mechanism cleavage to form an inactive acyl-homoserine, which cannot bind to LuxR-type receptors[3],[6],[7].

Table 1: C14:1-HSL Physicochemical & Kinetic Profile

Property / ConditionValue / Outcome
Solubility DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol[5]
Stability (pH 5.0 - 6.0) Highly stable (Half-life > 30 days)[3]
Stability (pH 8.0) Moderate degradation (Half-life ~ hours)[6]
Stability (pH > 10.0) Rapid base-catalyzed lactonolysis (Half-life < minutes)[3]
Mandatory Inactivation Protocol (Liquid Waste)

To ensure the self-validation of your disposal system, do not rely on volume ratios when basifying your waste. Assay buffers (e.g., HEPES, PBS) will resist pH changes. You must empirically verify the pH.

Step-by-Step Methodology:

  • Consolidation: Collect all C14:1-HSL liquid waste (including DMSO/DMF stock remnants and aqueous assay buffers) in a chemically compatible, clearly labeled secondary container (e.g., a glass beaker or HDPE carboy).

  • Alkaline Hydrolysis: Slowly add 1M Sodium Hydroxide (NaOH) to the waste mixture. Stir continuously. Use pH indicator strips to verify that the solution strictly exceeds pH 10.0 .

  • Incubation: Allow the basified solution to incubate at room temperature for a minimum of 2 hours . For high-concentration stock remnants (>10 mM), a 24-hour incubation is recommended to guarantee complete ring cleavage.

  • Neutralization (Critical Safety Step): Carefully titrate the solution back to pH 7.0 - 8.0 using 1M Hydrochloric Acid (HCl) . Causality: Neutralization is required because highly alkaline organic mixtures pose a severe reactivity hazard during transport and cannot be legally accepted by most incineration facilities.

  • Final Disposal: Transfer the neutralized, biologically inactive mixture to a designated hazardous organic waste carboy for high-temperature chemical incineration.

Disposal_Workflow A C14:1-HSL Waste (Liquid/Solvent) B Add 1M NaOH (Adjust to pH > 10) A->B C Lactonolysis (Incubate 2-24h) B->C Ring Cleavage D Neutralization (Add 1M HCl to pH 7) C->D Stop Reaction E Incineration (Hazardous Waste) D->E Safe Transport

Figure 2: Step-by-step biological inactivation and chemical disposal workflow for C14:1-HSL.

Solid Waste & Spill Management

Contaminated consumables (pipette tips, microcentrifuge tubes, and nitrile gloves) retain hydrophobic C14:1-HSL on their surfaces.

  • Solid Waste Decontamination: Do not place contaminated plastics directly into biohazard bags for standard autoclaving. Instead, submerge tips and tubes in a 1M NaOH bath or a fresh 10% sodium hypochlorite (bleach) solution for 24 hours. Bleach acts via oxidative cleavage of the acyl chain, while NaOH performs lactonolysis. After soaking, dispose of the plastics as solid hazardous chemical waste[5].

  • Spill Response: If a concentrated DMSO stock of C14:1-HSL is spilled, do not wipe it up with water. Absorb the spill with inert chemical absorbent pads. Spray the affected area heavily with 1M NaOH or 10% bleach, allow a 30-minute contact time for in-situ lactonolysis, and wipe clean. Dispose of all absorbent materials as hazardous chemical waste[5].

Sources

Handling

Personal protective equipment for handling N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

As a Senior Application Scientist, I have observed that standard laboratory safety protocols often fail to address the specific mechanistic risks associated with bacterial signaling molecules. N-cis-Tetradec-9Z-enoyl-L-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that standard laboratory safety protocols often fail to address the specific mechanistic risks associated with bacterial signaling molecules. N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14:1-HSL) is a long-chain acyl-homoserine lactone (AHL) utilized by Gram-negative bacteria for quorum sensing, biofilm regulation, and targeted antimicrobial activity (often functioning as a "small bacteriocin" against competing strains)[1].

Because C14:1-HSL is a potent biological modulator rather than a traditional acute toxin, handling it requires a paradigm shift. This guide bridges the gap between biological signaling chemistry and practical laboratory logistics, providing a self-validating system for safe handling, experimental execution, and chemical disposal.

Hazard Causality: The Molecule vs. The Carrier

To design an effective safety protocol, we must first understand the physical chemistry of the hazard. C14:1-HSL is a highly lipophilic molecule with a 14-carbon monounsaturated tail[2].

The Core Risk: Because it is practically insoluble in water, researchers must reconstitute the lyophilized solid in polar aprotic solvents—most commonly Dimethyl Sulfoxide (DMSO) . The Causality: DMSO is a potent dermal penetration enhancer. While C14:1-HSL on its own poses a low risk of crossing the stratum corneum, a splash of a DMSO-AHL solution on unprotected skin will rapidly transport the biologically active signaling molecule directly into the bloodstream. Therefore, your Personal Protective Equipment (PPE) strategy must be dictated by the carrier solvent, not just the biological molecule.

Personal Protective Equipment (PPE) Specifications

Standard nitrile gloves provide excellent dexterity but offer poor chemical resistance to DMSO, often breaking down in under 5 minutes. To ensure a self-validating safety barrier, adhere to the following PPE matrix during stock preparation:

  • Hand Protection: Use Butyl rubber gloves when handling pure DMSO stock solutions. If butyl is unavailable, implement a double-gloving strategy using extended-cuff nitrile gloves, and strictly enforce a policy of immediate removal and replacement upon any suspected splash.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified). Standard safety glasses are insufficient against solvent splashes.

  • Body Protection: A fluid-resistant, flame-retardant laboratory coat with fitted knit cuffs to prevent wrist exposure.

  • Respiratory Protection: Not typically required unless the material is being aerosolized or sonicated outside of a containment hood.

Operational Workflow: Reconstitution and Handling

The following step-by-step methodology ensures that the molecule remains contained and chemically stable throughout your assay preparation.

Step 1: Containment and Weighing

  • Action: Weigh the lyophilized C14:1-HSL strictly within a certified chemical fume hood.

  • Causality: Lyophilized powders are highly prone to static-induced aerosolization. Weighing in a fume hood prevents the inhalation of biologically active dust.

Step 2: Anhydrous Reconstitution

  • Action: Inject the required volume of anhydrous DMSO directly into the sealed vial using a syringe. Cap immediately and vortex until fully dissolved.

  • Causality: DMSO is highly hygroscopic. If the vial is left open, the solvent will absorb atmospheric moisture, which dramatically reduces the solubility of the lipophilic C14:1-HSL, leading to precipitation and inaccurate assay concentrations.

Step 3: Aseptic Transfer

  • Action: Wipe the exterior of the sealed stock vial with 70% ethanol and transfer it to a Class II Biosafety Cabinet (BSC) for introduction into your bacterial or cell cultures.

Step 4: Surface Decontamination

  • Action: Wipe down the fume hood balance and surrounding surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes and destroys the AHL molecule (see Section 4), while the subsequent ethanol wipe removes corrosive salt residues left by the bleach.

Workflow Step1 1. Solid C14:1-HSL Weigh in Fume Hood Step2 2. Dissolution in DMSO (High Penetration Risk) Step1->Step2 Reconstitution Step3 3. Experimental Assays (Biosafety Cabinet) Step2->Step3 Dilution & Plating Step4 4. Liquid Waste Collection (Segregated Container) Step3->Step4 Aspiration Step5 5. Lactonolysis Treatment (1M NaOH or 10% Bleach) Step4->Step5 Decontamination

Caption: Step-by-Step Handling and Disposal Workflow for C14:1-HSL.

Chemical Quenching and Disposal Plan (Lactonolysis)

You cannot dispose of biologically active quorum-sensing molecules down the drain, as they can disrupt local environmental microbiomes. Fortunately, the homoserine lactone ring is highly susceptible to pH-driven degradation.

At highly alkaline pH levels, the lactone ring undergoes lactonolysis (hydrolysis of the ester bond), permanently opening the ring. Once the ring is opened, the molecule can no longer bind to LuxR-type transcriptional receptors, rendering it biologically inert[3].

Quantitative Degradation Kinetics

The half-life of long-chain AHLs is strictly dependent on environmental pH and temperature[3]. Use the following data to self-validate your storage and disposal protocols:

Environmental StateConditionsEstimated Half-LifeOperational Implication
Acidic Storage pH 5.5, 4°C> 21 daysHighly stable; ideal for long-term stock preservation.
Physiological pH 7.0, 25°C~ 24 hoursModerately stable; requires fresh preparation for multi-day assays.
Mild Alkaline pH 8.5, 37°C< 30 minutesRapid degradation; unsuitable for assay conditions.
Quenching (Disposal) pH > 10.0, 25°C< 1 minuteImmediate lactonolysis; standard for waste decontamination.
Step-by-Step Disposal Protocol
  • Segregation: Collect all C14:1-HSL liquid waste (including media and solvent washings) in a dedicated, clearly labeled secondary waste container.

  • Alkaline Quenching: Add 1M NaOH to the liquid waste until the final pH exceeds 10.0. (Alternatively, add commercial sodium hypochlorite to a final concentration of 10%).

  • Incubation: Allow the treated waste to sit at room temperature for a minimum of 60 minutes. Causality: This ensures complete nucleophilic attack on the lactone ring across the entire volume of waste.

  • Final Disposal: Once quenched, the solution is biologically inactive but remains a chemical hazard due to the DMSO carrier. Dispose of the quenched mixture strictly through your institution's hazardous chemical waste stream.

Mechanism A AHL Synthase (e.g., CinI) B C14:1-HSL (Active Autoinducer) A->B Biosynthesis C Receptor Protein (e.g., CinR) B->C Receptor Binding E Alkaline Reagent (pH > 8.5) B->E Chemical Quenching (Lactonolysis) D Target Gene Expression (Biofilm / Bacteriocin) C->D Transcriptional Activation F Ring-Opened AHL (Biologically Inactive) E->F Hydrolysis

Caption: C14:1-HSL Quorum Sensing Pathway and Chemical Quenching Mechanism.

References

  • Quorum quenching: role in nature and applied developments FEMS Microbiology Reviews (Oxford Academic)[Link]

  • Detection, Structural Elucidation, and Biological Effects of Diverse N-Acyl-homoserine Lactone Signaling Molecules in the Plant-Promoting Endophytic Bacterium Rhizobium oryzihabitans M15 ACS Publications[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone
© Copyright 2026 BenchChem. All Rights Reserved.